Product packaging for Methyl 2-fluoro-4-formylbenzoate(Cat. No.:CAS No. 85070-58-2)

Methyl 2-fluoro-4-formylbenzoate

Cat. No.: B1425338
CAS No.: 85070-58-2
M. Wt: 182.15 g/mol
InChI Key: CFMGPKZYEUOERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-fluoro-4-formylbenzoate is a useful research compound. Its molecular formula is C9H7FO3 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO3 B1425338 Methyl 2-fluoro-4-formylbenzoate CAS No. 85070-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMGPKZYEUOERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716514
Record name Methyl 2-fluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85070-58-2
Record name Methyl 2-fluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoro-4-formylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-fluoro-4-formylbenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-4-formylbenzoate is a trifunctional aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Possessing a methyl ester, a reactive aldehyde, and a fluorine substituent on a central benzene ring, this molecule serves as a versatile and high-value building block for constructing complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it a crucial intermediate in the synthesis of sophisticated target molecules.

The presence of the fluorine atom is particularly noteworthy. Its introduction into pharmaceutical candidates can profoundly influence key drug-like properties, including metabolic stability, binding affinity to target proteins, and lipophilicity, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile. The aldehyde group provides a reactive handle for a multitude of transformations, such as reductive aminations, Wittig reactions, and condensations, while the methyl ester offers a site for hydrolysis and subsequent amide bond formation. This guide provides a comprehensive overview of the compound's properties, a proposed robust synthetic pathway with detailed protocols, and a discussion of its applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound (CAS No. 85070-58-2) is typically a solid at room temperature.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3]

PropertyValueSource(s)
CAS Number 85070-58-2[1][4][5]
Molecular Formula C₉H₇FO₃[2][3]
Molecular Weight 182.15 g/mol [2][3]
Appearance Solid[1]
Purity Typically ≥97%[1][5]
Storage 2-8°C, under inert atmosphere[1][2]
SMILES O=C(OC)C1=CC=C(C=O)C=C1F[3][4]
InChI Key CFMGPKZYEUOERS-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 43.37 Ų[3]
logP (calculated) 1.42[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]

Synthesis and Mechanistic Insights

While this compound is commercially available from several suppliers, a detailed, peer-reviewed synthetic procedure is not readily found in the literature. Therefore, a robust and logical multi-step pathway is proposed, starting from the accessible precursor, 2-fluoro-4-methylbenzoic acid. This synthetic strategy is grounded in well-established, high-yielding organic transformations.

The proposed pathway involves three key stages:

  • Esterification: Protection of the carboxylic acid via Fischer esterification.

  • Benzylic Bromination: Selective radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS).

  • Oxidation/Hydrolysis: Conversion of the resulting benzyl bromide to the target aldehyde via the Sommelet reaction.

This sequence is strategically designed to prevent the over-oxidation of the methyl group, a common challenge when using strong oxidizing agents directly on toluene derivatives.[6][7]

Synthesis_Workflow Start 2-Fluoro-4-methylbenzoic Acid Inter1 Methyl 2-fluoro-4-methylbenzoate Start->Inter1 Step 1: Fischer Esterification (MeOH, H₂SO₄, Reflux) Inter2 Methyl 4-(bromomethyl)-2-fluorobenzoate Inter1->Inter2 Step 2: Wohl-Ziegler Bromination (NBS, AIBN, CCl₄, Reflux) End This compound Inter2->End Step 3: Sommelet Reaction (Hexamine, H₂O, Heat)

Proposed three-step synthesis of this compound.
Experimental Protocols

Causality: The carboxylic acid is first converted to its methyl ester. This serves two purposes: first, it protects the acidic proton from interfering with subsequent radical or basic reactions, and second, it installs one of the required functional groups of the final product. The Fischer esterification is a classic, equilibrium-driven reaction favored by using a large excess of the alcohol (methanol) as the solvent and a strong acid catalyst to protonate the carbonyl, increasing its electrophilicity.[8]

  • Materials:

    • 2-Fluoro-4-methylbenzoic acid

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-methylbenzoic acid (1.0 eq).

    • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the stirring solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-fluoro-4-methylbenzoate, which can be used in the next step without further purification if purity is high.

Causality: This step selectively functionalizes the benzylic C-H bonds of the methyl group, which are significantly weaker than aromatic C-H bonds.[10] The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) and a radical initiator like AIBN, is the method of choice.[11][12] It maintains a low, steady concentration of bromine radicals (Br•) and elemental bromine (Br₂), which favors the radical chain substitution pathway over competitive electrophilic aromatic addition to the ring.[12][13]

  • Materials:

    • Methyl 2-fluoro-4-methylbenzoate (from Step 1)

    • N-Bromosuccinimide (NBS), recrystallized

    • Azobisisobutyronitrile (AIBN)

    • Carbon Tetrachloride (CCl₄), anhydrous

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve methyl 2-fluoro-4-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride.

    • Add NBS (1.1 eq) and a catalytic amount of AIBN (approx. 0.02 eq).

    • Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask.

    • Continue refluxing until all the denser NBS has been consumed and is replaced by the less dense succinimide floating at the surface (typically 1-3 hours). Monitor by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent by rotary evaporation to yield crude methyl 4-(bromomethyl)-2-fluorobenzoate. This intermediate is often used immediately in the next step due to its lachrymatory nature and potential instability.

Causality: The Sommelet reaction provides a mild method to convert the benzylic bromide into the desired aldehyde without significant over-oxidation to the carboxylic acid.[1] The benzyl bromide first reacts with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt.[14][15] Upon heating in aqueous solution, this salt hydrolyzes in a complex mechanism to yield the final aldehyde.[5]

  • Materials:

    • Methyl 4-(bromomethyl)-2-fluorobenzoate (from Step 2)

    • Hexamine (Hexamethylenetetramine)

    • Ethanol/Water or Acetic Acid/Water solvent system

    • Diethyl Ether or Dichloromethane

  • Procedure:

    • Dissolve the crude methyl 4-(bromomethyl)-2-fluorobenzoate (1.0 eq) in a suitable solvent like chloroform or acetic acid.

    • Add hexamine (1.1-1.3 eq) to the solution and stir at room temperature to form the quaternary ammonium salt precipitate. This may take several hours.

    • After salt formation, add water to the reaction mixture.

    • Heat the mixture to reflux for several hours until hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for synthesizing pharmaceutical ingredients, particularly for central nervous system (CNS) and anti-inflammatory drugs.[2] Its utility stems from the unique combination of its three functional groups.

  • Introduction of Fluorinated Moieties: The fluorine atom at the 2-position can sterically influence the conformation of the molecule and electronically modify the reactivity of the adjacent ester. In drug development, organofluorine compounds are prized for their ability to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. This can lead to improved bioavailability and a longer half-life for drug candidates.[2]

  • Scaffold Elaboration: The aldehyde functionality is a key reaction point. It readily participates in the formation of C-C and C-N bonds through reactions like reductive amination to introduce diverse amine side chains, Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, and condensation reactions to build heterocyclic rings.

  • Linker and Prodrug Strategies: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This is a common strategy for linking the core scaffold to other fragments or for creating prodrugs that improve solubility or cell permeability.

The ability to selectively functionalize the aldehyde in the presence of the ester, or vice-versa, makes this compound a powerful tool for building complex molecular libraries in the search for new therapeutic agents.[2]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C under an inert atmosphere to prevent degradation.[1][2]

References

"Methyl 2-fluoro-4-formylbenzoate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-fluoro-4-formylbenzoate

Introduction: A Versatile Fluorinated Building Block

This compound is a trifunctional aromatic compound featuring a methyl ester, a fluorine atom, and a formyl (aldehyde) group. This unique substitution pattern makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the fields of medicinal chemistry and materials science. The presence of the fluorine atom, a common bioisostere for hydrogen, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The aldehyde and ester functionalities serve as reactive handles for a wide array of chemical transformations, including condensations, cross-coupling reactions, and nucleophilic additions, allowing for the construction of intricate molecular architectures.[1]

This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its practical use in research and development.

Core Compound Identification

The foundational step in utilizing any chemical reagent is its unambiguous identification. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 85070-58-2[2][3][4]
Molecular Formula C₉H₇FO₃[1][3][4]
Molecular Weight 182.15 g/mol [1][4]
IUPAC Name This compound
Synonyms Benzoic acid, 2-fluoro-4-formyl-, methyl ester[4]
SMILES O=C(OC)C1=CC=C(C=O)C=C1F[4]
InChI Key CFMGPKZYEUOERS-UHFFFAOYSA-N[3]

Molecular Structure:

Molecular Structure of this compound

(Note: An illustrative image of the molecular structure would be placed here in a final document.)

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is critical for its proper handling, storage, and use in experimental design.

PropertyValueSource(s)
Physical Form Solid[3]
Purity Typically ≥97%[1][3]
Storage Conditions 2-8°C, under an inert atmosphere (e.g., Nitrogen)[1][3][4]
Topological Polar Surface Area (TPSA) 43.37 Ų[4]
logP 1.4248[4]

Safety and Handling:

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • GHS Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.

Synthesis Workflow

The synthesis of this compound typically involves a multi-step sequence starting from readily available materials. A common strategy involves the formylation of a suitable fluorinated benzoic acid derivative. The following diagram illustrates a representative synthetic pathway.

G cluster_0 Synthesis of this compound A 2-Fluoro-4-methylbenzoic acid B Methyl 2-fluoro-4-methylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-fluoro-4-(bromomethyl)benzoate B->C Radical Bromination (NBS, AIBN) D This compound (CAS: 85070-58-2) C->D Oxidation (e.g., Sommelet, Kornblum)

Caption: A plausible synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile building block.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for developing drugs targeting the central nervous system (CNS) and anti-inflammatory agents.[1] The strategic placement of the fluorine atom can block metabolic pathways, increasing the drug's half-life, while the aldehyde provides a key reaction site for building the final API.

  • Scaffold Decoration: In drug discovery, lead compounds are often optimized by adding different chemical groups to a core scaffold. The aldehyde group of this molecule is ideal for this purpose, readily undergoing reactions like reductive amination, Wittig reactions, and condensations to generate a library of diverse analogs for structure-activity relationship (SAR) studies.

  • Cross-Coupling Reactions: The fluorinated aromatic ring can participate in various cross-coupling reactions, allowing for the formation of complex bi-aryl structures, which are common motifs in many biologically active compounds.[1]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is also used to prepare specialized agrochemicals and as a monomer for high-performance polymers and fluorescent probes.[1]

Experimental Protocol: Knoevenagel Condensation

This section provides a detailed, self-validating protocol for a Knoevenagel condensation, a classic reaction that leverages the reactivity of the aldehyde group. This reaction forms a new carbon-carbon double bond and is fundamental in organic synthesis.

Objective: To synthesize Methyl 2-fluoro-4-(2,2-dicyanovinyl)benzoate from this compound and malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (anhydrous)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.82 g, 10 mmol).

    • Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

  • Reagent Addition: Add 20 mL of anhydrous ethanol to dissolve the starting material. Once dissolved, add malononitrile (0.73 g, 11 mmol). Stir the mixture for 5 minutes at room temperature.

    • Causality: Using a slight excess of malononitrile ensures the complete consumption of the limiting reagent (the aldehyde). Ethanol is a suitable polar protic solvent for this reaction.

  • Catalyst Introduction: Add piperidine (0.1 mL, ~1 mmol) to the reaction mixture using a micropipette.

    • Causality: Piperidine, a weak base, acts as a catalyst to deprotonate the malononitrile, forming the nucleophilic enolate required for the condensation mechanism.

  • Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 80°C). Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting aldehyde spot is no longer visible.

    • Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to the more polar product, ensuring the reaction has gone to completion before proceeding to work-up.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The product should precipitate as a solid.

    • Causality: The product is typically less soluble in cold ethanol than the reactants, allowing for isolation by precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying and Characterization: Dry the collected solid under vacuum. Determine the yield and characterize the product by melting point, ¹H NMR, and IR spectroscopy to confirm its identity and purity.

References

The Strategic Application of Methyl 2-fluoro-4-formylbenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Methyl 2-fluoro-4-formylbenzoate (CAS No. 85070-58-2), a trifunctional aromatic scaffold, has emerged as a pivotal intermediate in medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, with a particular focus on its role in the development of targeted therapeutics such as PARP and kinase inhibitors. We will delve into the mechanistic rationale behind its utility, providing detailed experimental protocols and exploring the structure-activity relationships of the resulting bioactive molecules.

Introduction: The Strategic Advantage of Fluorinated Benzaldehydes in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1]

This compound presents a particularly advantageous scaffold for medicinal chemists. The ortho-fluoro substituent exerts a significant inductive effect, modulating the reactivity of the adjacent ester and the para-formyl group. This electronic influence can be strategically exploited to fine-tune the chemical properties of the molecule and its derivatives.[3] The presence of three distinct functional groups—a methyl ester, a formyl group, and a fluoro-substituted aromatic ring—offers multiple points for diversification and the construction of complex, biologically active molecules. This guide will illuminate the practical applications of this versatile building block in the synthesis of cutting-edge therapeutics.[4]

Synthesis of this compound: A Practical Approach

While various synthetic routes to substituted benzaldehydes exist, a common and efficient method for the preparation of this compound often starts from readily available precursors such as 2-fluoro-4-methylbenzonitrile. The synthesis typically involves a multi-step sequence that leverages well-established organic transformations.

A plausible and practical synthetic pathway is outlined below. This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Experimental Protocol: Synthesis from 2-fluoro-4-methylbenzonitrile

This synthesis involves a two-step process: radical bromination of the methyl group followed by oxidation to the aldehyde.

Step 1: Bromination of 2-fluoro-4-methylbenzonitrile

  • Materials:

    • 2-fluoro-4-methylbenzonitrile

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzonitrile (1.0 eq) in CCl₄.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq).

    • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-2-fluorobenzonitrile.

Step 2: Oxidation to this compound

  • Materials:

    • Crude 4-(bromomethyl)-2-fluorobenzonitrile from Step 1

    • Sodium bicarbonate (NaHCO₃)

    • Dimethyl sulfoxide (DMSO)

    • Methanol (for esterification)

    • Strong acid catalyst (e.g., H₂SO₄)

  • Procedure (Sommelet Reaction followed by Esterification):

    • The crude 4-(bromomethyl)-2-fluorobenzonitrile is reacted with hexamethylenetetramine to form a quaternary ammonium salt.

    • This salt is then hydrolyzed under acidic conditions (Sommelet reaction) to yield 2-fluoro-4-formylbenzonitrile.

    • The resulting benzonitrile is then subjected to acidic methanolysis. In a round-bottom flask, dissolve the 2-fluoro-4-formylbenzonitrile in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Parameter Value
Starting Material 2-fluoro-4-methylbenzonitrile
Key Reagents NBS, AIBN, Hexamethylenetetramine, Methanol, H₂SO₄
Reaction Type Radical Bromination, Sommelet Oxidation, Esterification
Purification Column Chromatography

Applications in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic scaffolds that are prevalent in medicinal chemistry. The aldehyde and ester functionalities provide convenient handles for various cyclization and condensation reactions.

Synthesis of Phthalazinones: A Gateway to PARP Inhibitors

Phthalazinones are a class of bicyclic heteroaromatic compounds that form the core of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[5] These drugs have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms.[6] this compound is an ideal starting material for the synthesis of the phthalazinone core.

Reaction Scheme: Phthalazinone Synthesis

The synthesis typically proceeds via a condensation reaction between the formyl group of this compound and a hydrazine derivative, followed by intramolecular cyclization.

G start This compound intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine->intermediate product Phthalazinone Core intermediate->product Intramolecular Cyclization

Caption: Synthesis of the phthalazinone core from this compound.

Experimental Protocol: Synthesis of a Phthalazinone Derivative

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate or a substituted hydrazine (1.1 eq)

    • Ethanol or acetic acid (solvent)

  • Procedure:

    • Dissolve this compound in ethanol or acetic acid in a round-bottom flask.

    • Add the hydrazine derivative to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

    • Collect the solid product by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

The resulting phthalazinone can then be further functionalized to generate a library of potential PARP inhibitors for structure-activity relationship studies.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[7] This reaction, when applied to this compound, provides access to a variety of α,β-unsaturated systems that are valuable intermediates in the synthesis of kinase inhibitors and other bioactive molecules.[8]

Reaction Scheme: Knoevenagel Condensation

G start This compound product α,β-Unsaturated Product start->product Knoevenagel Condensation (Base Catalyst) active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) active_methylene->product

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • Piperidine or another basic catalyst (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

    • Add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture.

    • Collect the product by filtration, wash with cold ethanol, and dry to obtain the desired α,β-unsaturated nitrile.

Active Methylene Compound Catalyst Typical Yield
MalononitrilePiperidineHigh
Ethyl CyanoacetatePiperidineGood to High
CyanoacetamideAmmonium AcetateGood
Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are found in a wide range of natural products and pharmaceuticals.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. This compound can serve as the aldehyde component in this reaction.

Reaction Scheme: Pictet-Spengler Reaction

G start This compound intermediate Iminium Ion Intermediate start->intermediate Condensation amine β-Arylethylamine (e.g., Tryptamine, Phenethylamine) amine->intermediate product Tetrahydro-β-carboline or Tetrahydroisoquinoline intermediate->product Intramolecular Cyclization (Acid Catalyst)

Caption: Pictet-Spengler synthesis of heterocyclic scaffolds.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the fluorine atom at the 2-position of the benzoate ring in derivatives of this compound can significantly influence their biological activity.

  • Enhanced Binding Affinity: The ortho-fluoro group can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity.[9]

  • Modulation of Conformation: The steric and electronic effects of the fluorine atom can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation that is more favorable for receptor binding.[8]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life of the drug candidate.[2]

In the context of PARP inhibitors, the fluorinated phenyl ring can occupy a hydrophobic pocket in the enzyme's active site, while the phthalazinone core mimics the nicotinamide moiety of the NAD+ cofactor.[10] For kinase inhibitors, the fluorinated aromatic group can be tailored to fit into the ATP-binding pocket, with the ortho-fluoro substituent potentially forming key interactions with the hinge region of the kinase.[11]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature, coupled with the strategic placement of a fluorine atom, provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. The applications of this compound in the construction of PARP and kinase inhibitors highlight its importance in the development of targeted therapies for cancer and other diseases. Future research will likely continue to explore the utility of this scaffold in the synthesis of novel heterocyclic systems and in the development of new therapeutic agents with improved pharmacological profiles.

References

Methyl 2-fluoro-4-formylbenzoate: A Strategic Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery and Development Professionals

Abstract

Methyl 2-fluoro-4-formylbenzoate (CAS No. 85070-58-2) has emerged as a pivotal structural motif in the design and synthesis of contemporary active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its chemical properties, strategic importance, and practical application as a versatile building block. We will elucidate a robust synthetic pathway to this intermediate and detail its subsequent elaboration into a key precursor for the targeted oncology therapeutic, Lifirafenib. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Value of Fluorinated Benzaldehyde Scaffolds

The incorporation of fluorine into API candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifunctional nature of this compound, possessing a nucleophilic-reactive aldehyde, an ester suitable for amidation, and a strategically placed fluorine atom on an aromatic ring, makes it an exceptionally valuable intermediate.[2] This unique combination of functional groups allows for sequential and highly controlled modifications, enabling the construction of complex molecular architectures, particularly for central nervous system (CNS) and anti-inflammatory agents.[2]

Key Physicochemical Properties:

PropertyValueSource(s)
CAS Number 85070-58-2[2]
Molecular Formula C₉H₇FO₃[2]
Molecular Weight 182.15 g/mol [2]
Appearance Solid-
Storage 2-8°C, under inert atmosphere[2]

The strategic placement of the fluorine atom ortho to the ester and meta to the aldehyde group influences the reactivity of both functionalities. The electron-withdrawing nature of the fluorine atom can activate the aromatic ring for certain nucleophilic substitution reactions and modulate the acidity of adjacent protons, a feature that can be exploited in advanced synthetic design.

Synthesis of the Building Block: A Validated Protocol

A reliable and scalable synthesis of this compound is paramount for its effective use in drug development campaigns. The following two-step protocol, commencing from the commercially available 3-fluoro-4-methylbenzyl alcohol, offers a practical and efficient route.

Logical Workflow for Synthesis

Synthesis_Workflow A 3-Fluoro-4-methylbenzyl alcohol B Oxidation A->B PCC, DCM C 3-Fluoro-4-methylbenzaldehyde B->C D Oxidation & Esterification C->D KMnO4, then H2SO4/MeOH E This compound D->E

Caption: Synthetic workflow from benzyl alcohol to the target ester.

Step 1: Oxidation of 3-Fluoro-4-methylbenzyl alcohol to 3-Fluoro-4-methylbenzaldehyde

The initial step involves the selective oxidation of the primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

Experimental Protocol:

  • To a stirred solution of 3-fluoro-4-methylbenzyl alcohol (14.0 g, 0.1 mol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask, add pyridinium chlorochromate (PCC, 23.7 g, 0.11 mol).

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether (100 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield crude 3-fluoro-4-methylbenzaldehyde, which can be used in the next step without further purification.

Causality: The choice of DCM as a solvent is crucial as it is inert to the oxidizing agent and allows for easy work-up. PCC is selected for its mildness, which is essential for preventing the over-oxidation of the aldehyde to a carboxylic acid.

Step 2: Synthesis of this compound

This transformation from 3-fluoro-4-methylbenzaldehyde to the final product is a multi-step process that can be efficiently carried out in a one-pot synthesis. It involves the oxidation of the methyl group to a carboxylic acid, followed by an in-situ esterification.

Experimental Protocol:

  • Dissolve the crude 3-fluoro-4-methylbenzaldehyde from the previous step in a mixture of tert-butanol and water (1:1, 300 mL).

  • To this solution, add potassium permanganate (KMnO₄, 31.6 g, 0.2 mol) portion-wise, maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature overnight.

  • Decolorize the reaction mixture by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture and wash the precipitate with water.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the 2-fluoro-4-formylbenzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • To the crude 2-fluoro-4-formylbenzoic acid, add methanol (250 mL) and a catalytic amount of concentrated sulfuric acid (H₂SO₄, 2 mL).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound. Purify by column chromatography on silica gel if necessary.

Trustworthiness: This protocol is self-validating as the progress of each stage can be monitored by TLC. The color change during the permanganate oxidation provides a clear visual cue for the reaction's progression. The final esterification is a classic Fischer-Speier reaction, a highly reliable and well-documented transformation.

Application in API Synthesis: A Proposed Route to a Lifirafenib Precursor

This compound is a key starting material for the synthesis of the RAF/EGFR inhibitor, Lifirafenib (BGB-283). The following proposed synthetic sequence illustrates how this building block can be elaborated into a crucial isoxazole intermediate, a core component of the final API.

Proposed Synthetic Pathway

API_Synthesis_Pathway A This compound B Nitration A->B HNO3, H2SO4 C Methyl 2-fluoro-4-formyl-5-nitrobenzoate B->C D Isoxazole Formation C->D Hydroxylamine, then Acetonitrile E Key Lifirafenib Intermediate D->E

Caption: Proposed synthesis of a key Lifirafenib intermediate.

Step 1: Nitration of this compound

The first step in the elaboration of the building block is the regioselective nitration of the aromatic ring. The directing effects of the existing substituents favor the introduction of the nitro group at the position ortho to the fluorine and meta to the ester.

Experimental Protocol:

  • In a flask cooled to 0°C, add concentrated sulfuric acid (50 mL).

  • Slowly add this compound (9.1 g, 0.05 mol) to the sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • Once the substrate is fully dissolved, add a mixture of concentrated nitric acid (4.8 mL) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield Methyl 2-fluoro-4-formyl-5-nitrobenzoate.

Expertise & Experience: The use of a nitrating mixture at low temperatures is a standard and effective method for the controlled nitration of activated or deactivated aromatic rings. The ortho/para directing formyl group and the meta directing ester group, combined with the ortho/para directing fluoro group, lead to a predictable regiochemical outcome.

Step 2: Formation of the Isoxazole Ring

The aldehyde functionality is then utilized to construct the isoxazole core of the Lifirafenib precursor through a condensation reaction with hydroxylamine, followed by cyclization.

Experimental Protocol:

  • To a solution of Methyl 2-fluoro-4-formyl-5-nitrobenzoate (11.4 g, 0.05 mol) in ethanol (150 mL), add hydroxylamine hydrochloride (4.2 g, 0.06 mol) and sodium acetate (4.9 g, 0.06 mol).

  • Reflux the mixture for 2-4 hours, monitoring the formation of the oxime intermediate by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • To the crude oxime, add a suitable solvent such as N,N-dimethylformamide (DMF, 100 mL) and a dehydrating agent like acetic anhydride (10.2 g, 0.1 mol).

  • Heat the mixture to 80-100°C for 4-6 hours to facilitate the cyclization to the isoxazole.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting ester can then be converted to the corresponding amide, a key intermediate for Lifirafenib, through standard amidation procedures.

Authoritative Grounding: The formation of isoxazoles from aldehydes and hydroxylamine is a well-established transformation in heterocyclic chemistry. The subsequent steps to the final amide would follow standard and widely published organic synthesis protocols.

Conclusion

This compound is a high-value building block that offers a unique combination of reactivity and functionality for the synthesis of complex pharmaceutical agents. Its strategic use, as demonstrated in the proposed synthesis of a key precursor to Lifirafenib, highlights its potential to streamline the construction of intricate molecular frameworks. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for researchers to leverage the synthetic utility of this versatile intermediate in their drug discovery and development programs.

References

Deconstructing the Signature of a Pharmaceutical Building Block: A Spectroscopic Guide to Methyl 2-fluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structures is the bedrock of innovation. Every novel compound, intermediate, and active pharmaceutical ingredient (API) must be subjected to rigorous analytical scrutiny to confirm its identity, purity, and stability. Methyl 2-fluoro-4-formylbenzoate (CAS 85070-58-2), a key building block in the synthesis of complex pharmaceutical agents, is no exception.[1] Its trifunctional nature—featuring a methyl ester, a reactive aldehyde, and an electron-withdrawing fluorine atom on an aromatic ring—makes it a versatile synthon. However, this same complexity demands a multi-faceted analytical approach to ensure its unambiguous identification.

While this compound is commercially available, detailed experimental spectroscopic data is not widely published in peer-reviewed literature. This guide, therefore, serves as an in-depth technical resource for researchers and drug development professionals, providing a comprehensive analysis based on established spectroscopic principles and predicted data. We will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, explaining the causal relationships between its molecular structure and its spectral signatures.

Molecular Structure and Spectroscopic Overview

The structural features of this compound (C₉H₇FO₃, Molecular Weight: 182.15 g/mol ) dictate its expected spectroscopic behavior.[2][3] The molecule possesses three distinct proton environments on the aromatic ring, a methyl ester group, and an aldehyde proton. The fluorine atom and the two carbonyl groups significantly influence the electronic environment of the aromatic ring, which is directly reflected in the NMR chemical shifts.

The following diagram illustrates the workflow for the complete spectroscopic characterization of the title compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound (Purity >97%) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Dissolve in CDCl₃ IR IR Spectroscopy Compound->IR Prepare KBr pellet or film MS Mass Spectrometry (EI, ESI) Compound->MS Dissolve and infuse Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for reliable interpretation.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound. The choice of a higher sample weight ensures a good signal-to-noise ratio, particularly for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar compounds and its distinct solvent signal that does not typically interfere with analyte peaks.

    • Add tetramethylsilane (TMS) as an internal standard (0.00 ppm). TMS provides a sharp, inert reference signal for both ¹H and ¹³C spectra.

    • Transfer the solution to a 5 mm NMR tube and cap securely.

  • Spectrometer Setup (400 MHz or higher):

    • Lock the spectrometer on the deuterium signal of the CDCl₃. A stable lock ensures field stability during acquisition.

    • Shim the magnetic field to achieve optimal homogeneity. This is critical for obtaining sharp lines and resolving fine coupling patterns. An automated shimming routine is often sufficient, but manual shimming may be required for highest resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire using a standard single-pulse experiment. A spectral width of 12 ppm, centered at 6 ppm, is appropriate. A 30° pulse angle and a relaxation delay of 2 seconds are typically sufficient. 16-32 scans are averaged to improve the signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220 ppm is necessary to encompass both carbonyl and aromatic carbons. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.

    • ¹⁹F NMR: If available, this experiment provides direct information about the fluorine environment. A proton-decoupled sequence is standard.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H and ¹³C) or an appropriate standard for ¹⁹F.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is dominated by signals in the aromatic and downfield regions, a direct consequence of the electron-withdrawing nature of the substituents.

G H_NMR_Structure H_NMR_Structure

Caption: ¹H NMR Assignments for the Target Molecule.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale for Assignment
H-a (Aldehyde)10.1 - 10.3Singlet (s)N/A1HThe aldehyde proton is highly deshielded due to the anisotropy of the C=O bond and its direct attachment to the carbonyl carbon.
H-b8.1 - 8.3Doublet of doublets (dd)J(H-b, H-c) ≈ 8.0J(H-b, F) ≈ 5.51HThis proton is ortho to the strongly electron-withdrawing formyl group, placing it significantly downfield. It exhibits coupling to the adjacent proton (H-c) and a smaller four-bond coupling to the fluorine atom.
H-c8.0 - 8.2Triplet or Doublet of doublets (t or dd)J(H-c, H-b) ≈ 8.0J(H-c, H-d) ≈ 8.01HThis proton is meta to the formyl group and ortho to the ester. Its chemical shift is influenced by both groups and it is coupled to both adjacent aromatic protons.
H-d7.8 - 8.0Doublet of doublets (dd)J(H-d, F) ≈ 9.0J(H-d, H-c) ≈ 8.01HThis proton is ortho to the fluorine atom, resulting in a large ortho H-F coupling constant. It is also coupled to the adjacent proton H-c.
H-e (Methyl)3.9 - 4.1Singlet (s)N/A3HThe methyl protons of the ester group are in a typical range, deshielded by the adjacent oxygen atom.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, with the carbonyl carbons appearing at the lowest field.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Aldehyde)190 - 195Aldehyde carbonyl carbons are highly deshielded and appear in this characteristic range.
C=O (Ester)164 - 168Ester carbonyl carbons are less deshielded than aldehyde carbons.
C-F160 - 165 (d, ¹JCF ≈ 250 Hz)The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly deshielded.
C-COOCH₃135 - 140The aromatic carbon bearing the ester group.
C-CHO133 - 138The aromatic carbon bearing the aldehyde group.
C-H (Aromatic)125 - 135The three C-H carbons on the aromatic ring will appear in this region, with their exact shifts influenced by the substituents and C-F coupling.
C-H (Aromatic)125 - 135
C-H (Aromatic)125 - 135
-OCH₃52 - 55The methyl carbon of the ester group is found in its typical upfield region.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be characterized by strong absorptions corresponding to its two distinct carbonyl groups.

Experimental Protocol: IR Data Acquisition (FT-IR)
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent in the mid-IR region.

    • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale for Assignment
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic stretching vibrations for sp² C-H bonds on the benzene ring.
2850 & 2750Aldehyde C-H StretchWeakThis pair of weak bands (a Fermi resonance doublet) is highly diagnostic for the aldehyde C-H bond.[4]
~1730Ester C=O StretchStrongThe carbonyl stretch of the methyl ester is expected in this region.
~1705Aldehyde C=O StretchStrongConjugation with the aromatic ring lowers the aldehyde carbonyl stretching frequency from the typical ~1730 cm⁻¹ for aliphatic aldehydes.[5][6]
1600, 1480Aromatic C=C StretchMediumSkeletal vibrations of the benzene ring.
1300 - 1100C-O Stretch & C-F StretchStrongThis region will contain strong, complex bands from the C-O stretching of the ester and the C-F stretching vibration.
Below 900C-H Bending (out-of-plane)Medium-StrongBending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Experimental Protocol: MS Data Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV. This high energy ensures fragmentation and produces a characteristic, reproducible mass spectrum.

  • Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 250 amu.

Predicted Mass Spectrum Fragmentation
  • Molecular Ion (M⁺): The most important peak will be the molecular ion at m/z = 182 , corresponding to the molecular weight of the compound. Its presence confirms the elemental formula.

  • Key Fragments:

    • m/z = 181 (M-1): Loss of the aldehydic hydrogen radical (-H•), a common fragmentation for aldehydes.

    • m/z = 153 (M-29): Loss of the aldehyde group (-CHO•).

    • m/z = 151 (M-31): Loss of the methoxy radical (-•OCH₃) from the ester, a very common fragmentation pathway for methyl esters.

    • m/z = 123: Loss of both the methoxy radical and carbon monoxide (-CO) from the aldehyde.

Conclusion: A Unified Analytical Picture

The structural elucidation of this compound requires a synergistic application of NMR, IR, and MS techniques. While ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and the electronic environment of the molecule, IR spectroscopy offers rapid and definitive confirmation of the key carbonyl functional groups. Mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide provides a robust framework for the interpretation of the expected spectral data, empowering researchers to confidently verify the identity and purity of this critical synthetic intermediate. The principles and protocols outlined herein serve as a self-validating system, ensuring the scientific integrity required in the rigorous field of drug development.

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-fluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-formylbenzoate is a key bifunctional aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a methyl ester, a formyl group, and a fluorine atom on the benzene ring, imparts a unique reactivity profile that makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering insights into its electronic properties, characteristic reactions, and handling considerations to empower researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 85070-58-2[1][2]
Molecular Formula C₉H₇FO₃[1]
Molecular Weight 182.15 g/mol [1]
Physical Form Solid[3]
Purity Typically ≥97%[3]
Storage Temperature 2-8°C, under inert atmosphere[1][3]

Electronic and Steric Landscape: The "Why" Behind the Reactivity

The reactivity of this compound is dictated by the interplay of the electronic and steric effects of its three substituents on the aromatic ring.

  • Formyl Group (-CHO): The aldehyde functionality is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. It also deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions (relative to the formyl group).

  • Methyl Ester Group (-COOCH₃): Similar to the formyl group, the methyl ester is an electron-withdrawing group, primarily through its -I effect and a weaker -M effect. This further deactivates the aromatic ring.

  • Fluorine Atom (-F): The fluorine atom at the ortho position to the ester exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring via a resonance effect (+M). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. The ortho- and para-directing influence of the fluorine's +M effect is also a key consideration in predicting regioselectivity.

The combined effect of these substituents makes the aldehyde the most reactive site for nucleophilic additions, while the aromatic ring is generally deactivated towards electrophiles. The ortho-fluorine atom can also exert steric hindrance, influencing the approach of reagents to the adjacent ester group.

Key Reactions and Mechanistic Considerations

This compound is a versatile substrate for a variety of organic transformations. The following sections detail some of its most important reactions, providing mechanistic insights and experimental protocols.

Nucleophilic Addition to the Formyl Group

The high electrophilicity of the aldehyde's carbonyl carbon makes it a prime target for nucleophiles.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[4][5] It involves the reaction of the aldehyde with a phosphorus ylide. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[6]

Experimental Protocol: Wittig Olefination of this compound

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetonitrile

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add (triphenylphosphoranylidene)acetonitrile (1.1 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding α,β-unsaturated nitrile.

Diagram: Wittig Reaction Workflow

Wittig_Workflow start Start: Dissolve Reactants reflux Reflux in Toluene start->reflux Add Ylide monitor Monitor by TLC reflux->monitor workup Workup: Solvent Removal monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product: Alkene purify->product

Caption: Workflow for the Wittig reaction.

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[7] The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.

Experimental Protocol: Knoevenagel Condensation of this compound

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Diagram: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Base (Piperidine) Aldehyde Aldehyde Carbanion->Aldehyde Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate Final Product Final Product Tetrahedral Intermediate->Final Product - H2O

Caption: Mechanism of the Knoevenagel condensation.

Reactions at the Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is an irreversible process.

Experimental Protocol: Basic Hydrolysis of this compound

Materials:

  • This compound

  • Methanol

  • Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add an aqueous solution of NaOH (1.5-2.0 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with HCl to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Stability and Storage

This compound is a stable compound under recommended storage conditions. However, like many aldehydes, it can be susceptible to oxidation, especially in the presence of air and light.[8] Prolonged exposure can lead to the formation of the corresponding carboxylic acid. The ester group can undergo hydrolysis under strongly acidic or basic conditions.[9]

Recommended Storage:

  • Store at 2-8°C.[1][3]

  • Keep in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Protect from light.

Synthesis and Purification

A common synthetic route to this compound involves the esterification of 4-bromo-2-fluorobenzoic acid followed by subsequent functional group transformations. A detailed protocol for a related compound, methyl 4-bromo-2-fluorobenzoate, is provided as a reference.[10]

Experimental Protocol: Synthesis of Methyl 4-bromo-2-fluorobenzoate [10]

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methanol

  • Thionyl chloride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol at 0°C, slowly add thionyl chloride (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the methanol under reduced pressure and dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Purification:

Crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) disorders and inflammatory conditions.[1] The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule. This compound is often used in cross-coupling and condensation reactions to introduce the fluorinated aromatic moiety into a larger molecular scaffold.[1] For instance, it can be a precursor in the synthesis of kinase inhibitors.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis, particularly in the development of novel therapeutics. A thorough understanding of its electronic properties, reactivity, and stability is crucial for its effective application. This guide has provided a comprehensive overview of these aspects, complete with mechanistic insights and practical experimental protocols, to serve as a valuable resource for researchers in the field.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Application of Methyl 2-fluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-fluoro-4-formylbenzoate, a seemingly unassuming solid, is a cornerstone building block in the intricate architecture of modern medicinal chemistry. Its unique trifunctional nature—an activated aromatic ring, a reactive aldehyde, and a modifiable ester—renders it a valuable intermediate in the synthesis of complex pharmaceutical agents and novel agrochemicals.[1] However, this same reactivity demands a nuanced and rigorous approach to its handling, storage, and disposal. This guide, grounded in established safety protocols and an understanding of the compound's chemical causality, provides a comprehensive framework for its safe and effective use in a research and development setting.

Compound Profile and Intrinsic Hazards: Understanding the 'Why'

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. This compound is a solid at room temperature, which mitigates the risks associated with volatile liquids.[1] However, its powdered form necessitates precautions against inhalation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 85070-58-2[1]
Molecular Formula C₉H₇FO₃Multiple Sources
Molecular Weight 182.15 g/mol Multiple Sources
Appearance White to off-white solid/powder[1]
Melting Point 60 - 80 °CCombi-Blocks SDS

The primary hazards associated with this compound stem from its reactivity and its potential to cause irritation upon contact. The Globally Harmonized System (GHS) classification provides a clear snapshot of these risks:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

The causality behind these classifications is rooted in the compound's functional groups. The aldehyde group can react with biological nucleophiles, such as amino groups in proteins, leading to irritation.[2] The aromatic ring, activated by the fluorine atom and the formyl group, can also interact with biological systems.

Prudent Handling: A Step-by-Step Protocol

Given its hazardous properties, a meticulous handling protocol is non-negotiable. The following workflow is designed to minimize exposure and ensure the integrity of the compound.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE ensemble is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Nitrile gloves are the minimum requirement. Consider double-gloving for extended handling periods.

  • Body Protection: A laboratory coat is standard. For tasks with a higher risk of dust generation, a disposable gown is recommended.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor/particulate filter is necessary when handling the powder outside of a certified chemical fume hood.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 Lab Coat Don2 Goggles/ Face Shield Don1->Don2 Don3 Respirator (if required) Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Gown/ Lab Coat Doff1->Doff2 Doff3 Goggles/ Face Shield Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Weighing and Transfer: A Controlled Environment

The primary risk during weighing and transfer is the generation of airborne dust.

  • Preparation: Ensure a certified chemical fume hood is operational. Decontaminate the work surface.

  • Weighing: If available, use a balance inside a glovebox under an inert atmosphere.[3] If a glovebox is not available, perform the weighing in a fume hood. Use a weigh boat or a tared vial.

  • Transfer: To add the solid to a reaction vessel, do so under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent atmospheric moisture from interacting with the compound.[4]

Strategic Storage: Preserving Integrity and Ensuring Safety

The storage of this compound requires consideration of its potential reactivity and sensitivity.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert (e.g., Nitrogen, Argon)The aldehyde group is susceptible to oxidation by atmospheric oxygen. The ester can be sensitive to moisture.
Container Tightly sealed, opaque containerProtects from light and atmospheric contaminants.
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents, and amines.Avoids unintended and potentially hazardous reactions.[5]

The rationale for refrigerated storage under an inert atmosphere is to prevent two primary degradation pathways:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially in the presence of air.[5][6]

  • Hydrolysis: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid in the presence of moisture, a reaction that can be catalyzed by both acids and bases.[7][8][9][10][11]

Storage_Decision_Tree Start Receiving Methyl 2-fluoro-4-formylbenzoate Check_Seal Is original container sealed? Start->Check_Seal Store_Original Store in original container at 2-8°C under inert gas. Check_Seal->Store_Original Yes Transfer Transfer to a clean, dry, opaque, and sealable container. Check_Seal->Transfer No Purge_Store Purge with inert gas, seal, and store at 2-8°C. Transfer->Purge_Store

Caption: Decision workflow for proper storage.

Reactivity Profile and Synthetic Considerations

This compound's utility in synthesis is a direct result of the distinct reactivity of its functional groups.

  • The Aldehyde Group: This is a primary site for nucleophilic attack. It readily participates in reactions such as reductive amination, Wittig reactions, and the formation of cyanohydrins.[5][12][13][14][15]

  • The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. It can also be reduced to a primary alcohol.[7][11]

  • The Fluoroaromatic Ring: The fluorine atom and the electron-withdrawing formyl and ester groups activate the ring towards nucleophilic aromatic substitution.[1]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

Table 3: Emergency Response Protocols

IncidentResponse Protocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Waste Disposal: Environmental Responsibility

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound, including contaminated consumables and rinse aid from glassware, in a designated, labeled container for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. Its safe and effective use hinges on a deep understanding of its chemical nature and a steadfast commitment to rigorous safety protocols. By integrating the principles and procedures outlined in this guide, researchers can confidently and responsibly harness the synthetic potential of this versatile molecule, paving the way for future discoveries in drug development and beyond.

References

The Indispensable Role of Fluorinated Benzaldehydes in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, benzaldehyde and its derivatives are foundational building blocks, prized for their versatile reactivity.[1] The strategic incorporation of fluorine into the benzaldehyde scaffold dramatically alters its physicochemical properties, creating a class of reagents—fluorinated benzaldehydes—with immense value in medicinal chemistry, agrochemicals, and materials science.[2][3][4] The unique attributes of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, bestow enhanced metabolic stability, binding affinity, lipophilicity, and bioavailability upon molecules that contain it.[2][5][6][7]

This guide provides an in-depth exploration of the role of fluorinated benzaldehydes in organic synthesis. We will dissect the nuanced effects of fluorine substitution on reactivity and provide practical, field-proven protocols for key synthetic transformations, demonstrating why these reagents have become essential tools for the modern chemist.

Part 1: The Fluorine Effect: A Paradigm of Tunable Reactivity

The aldehyde functional group is inherently electrophilic, but the presence of fluorine on the aromatic ring significantly modulates this reactivity. This influence is a complex interplay of the inductive effect (-I), the mesomeric or resonance effect (+M), and steric hindrance.

Electronic Influence on Carbonyl Electrophilicity

The reactivity of the aldehyde group is primarily dictated by the electrophilicity of the carbonyl carbon.[8] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which pulls electron density from the aromatic ring and, by extension, from the carbonyl carbon.[8] This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]

The position of the fluorine atom is critical:

  • Para-Fluorobenzaldehyde (4-F-PhCHO): The fluorine atom at the para position exerts a strong -I effect and a weaker, opposing +M (donating) effect. The net result is a significant increase in the electrophilicity of the carbonyl carbon, making it generally the most reactive of the monofluorinated isomers in nucleophilic addition reactions.[8]

  • Meta-Fluorobenzaldehyde (3-F-PhCHO): At the meta position, the +M effect is absent, and reactivity is enhanced almost purely by the -I effect.[8]

  • Ortho-Fluorobenzaldehyde (2-F-PhCHO): The ortho isomer experiences a strong -I effect, but potential steric hindrance from the adjacent fluorine atom can influence the approach of bulky nucleophiles.[8]

This predictable, yet nuanced, pattern of reactivity allows chemists to select the appropriate isomer to achieve desired reaction rates and outcomes.[8] Polyfluorination, as seen in 2,4,6-trifluorobenzaldehyde, further amplifies this electron-withdrawing effect, making the aldehyde exceptionally reactive towards nucleophiles.[2]

Part 2: Key Synthetic Transformations & Methodologies

Fluorinated benzaldehydes serve as versatile precursors in a multitude of classic and modern organic reactions. Their enhanced reactivity often facilitates transformations under milder conditions and can influence the stereochemical outcome of a reaction.

Olefination Reactions: Crafting Carbon-Carbon Double Bonds

The conversion of aldehydes to alkenes is a cornerstone of organic synthesis. Fluorinated benzaldehydes are excellent substrates for olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene.[9][10] The stereochemical outcome is highly dependent on the stability of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[9] The electron-withdrawing nature of the fluorine on the benzaldehyde ring can influence the reaction rate and, in some cases, the E/Z selectivity.[11]

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Purification P_Salt Phosphonium Salt (e.g., Benzyltriphenylphosphonium chloride) Ylide Phosphorus Ylide P_Salt->Ylide Deprotonation in Anhydrous Solvent (THF) Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 4-Fluorobenzaldehyde Aldehyde->Oxaphosphetane [2+2] Cycloaddition Product Crude Product (4-Fluorostilbene + Ph₃PO) Oxaphosphetane->Product Decomposition Purify Column Chromatography Product->Purify Final Pure (E/Z)-4-Fluorostilbene Purify->Final caption Workflow for the Wittig Olefination.

Workflow for the Wittig Olefination.

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq). Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. A distinct color change to deep red or orange indicates the formation of the ylide.

  • Stir the ylide solution at 0 °C for 1 hour.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the 4-fluorostilbene product.

A potential side reaction when using strong bases is the Cannizzaro reaction, where the aldehyde undergoes disproportionation. Careful control of reaction conditions is key to minimizing this pathway.[12]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful alternative to the Wittig reaction, typically employing a phosphonate carbanion to react with an aldehyde.[13] It is renowned for its high stereoselectivity, almost exclusively producing the (E)-alkene.[13][14] The reaction is often preferred for its operational simplicity and the water-soluble nature of the phosphate byproduct, which simplifies purification.[15] The use of fluorinated benzaldehydes in HWE reactions is a reliable method for accessing (E)-fluoro-substituted stilbenes and other vinyl derivatives.[16]

SubstrateHWE ReagentBaseProduct StereochemistryTypical Yield
4-FluorobenzaldehydeTriethyl phosphonoacetateNaHE>90%
2-FluorobenzaldehydeDiethyl (isocyanomethyl)phosphonateK₂CO₃E~85%
4-FluorobenzaldehydeEthyl 2-fluoro-2-diethylphosphonoacetateNaHE-favoredModest E-selectivity[17]

Table summarizing typical outcomes for HWE reactions involving fluorinated benzaldehydes.

Multicomponent Reactions (MCRs): Building Complexity Efficiently

Multicomponent reactions are highly convergent processes where three or more reactants combine in a single pot to form a complex product, adhering to the principles of atom economy and green chemistry. Fluorinated benzaldehydes are excellent electrophilic components in many MCRs.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[18][19][20] These heterocyclic scaffolds are of significant interest in medicinal chemistry. The use of fluorinated benzaldehydes allows for the synthesis of fluorinated DHPM libraries with potential therapeutic applications.[18][20]

  • Reaction Setup: In a microwave reaction vial, combine the fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde, 1.0 eq), ethyl acetoacetate (1.2 eq), urea (1.5 eq), and a catalytic amount of an acid catalyst (e.g., Yb(OTf)₃, 0.1 eq).

  • Add acetonitrile as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.[19]

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude solid from ethanol to obtain the pure dihydropyrimidinone product.

This microwave-assisted protocol significantly accelerates the reaction compared to conventional heating methods.[18][20]

Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating peptide-like structures known as bis-amides.[21][22] It involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a single step.[23] The reaction is highly atom-economical and offers vast structural diversity.[22][23] Fluorinated benzaldehydes are readily incorporated into the Ugi reaction, providing a straightforward route to fluorinated peptidomimetics, which are valuable in drug discovery for their enhanced stability and binding properties.[21]

Mechanism of the Ugi Reaction.

Part 3: Applications in Medicinal Chemistry and Drug Development

The true value of fluorinated benzaldehydes is realized in their application as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][5] The presence of fluorine can significantly improve a drug's pharmacokinetic profile, including its metabolic stability (by blocking sites of oxidative metabolism) and cell membrane permeability.[4][6][7]

Case Study: Synthesis of Anticancer Agents

Fluorinated benzaldehydes are used to synthesize compounds targeting critical cancer pathways. For example, cinnamide derivatives prepared from fluorinated benzaldehydes have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[5]

Case Study: Precursors for Antiviral Drugs

Certain complex fluorinated benzaldehydes are critical starting materials for synthesizing antiviral medications. For instance, precursors derived from fluorinated benzaldehydes are used in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[24][25][26][27][28]

Conclusion

Fluorinated benzaldehydes are far more than simple substituted aldehydes; they are enabling reagents that have fundamentally expanded the toolbox of the modern synthetic chemist. The predictable influence of fluorine substitution on carbonyl reactivity allows for fine-tuning of reaction conditions and outcomes. Their utility in a wide range of powerful transformations—from classic olefinations to complex multicomponent reactions—provides efficient and direct access to fluorinated molecules of high value. As the demand for pharmaceuticals and advanced materials with enhanced properties continues to grow, the indispensable role of fluorinated benzaldehydes in driving innovation is set to expand even further.

References

A Senior Application Scientist's Guide to Methyl 2-fluoro-4-formylbenzoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoro-4-formylbenzoate (CAS No. 85070-58-2) has emerged as a pivotal structural synthon in the landscape of modern agrochemical research and development.[1] Its unique trifunctional architecture—comprising a methyl ester, a reactive formyl group, and a strategically positioned fluorine atom on an aromatic core—offers exceptional versatility for constructing complex, biologically active molecules. This guide provides an in-depth technical analysis of its physicochemical properties, synthesis, and core applications. We will explore the causality behind its utility, detailing key reaction pathways and providing field-proven insights into its role as a foundational building block for next-generation herbicides, fungicides, and insecticides. This document is intended for researchers, chemists, and development professionals dedicated to advancing crop protection technologies.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agrochemical design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[2] Compounds like this compound are not merely intermediates; they are "enabling technologies." They provide a pre-packaged, functionalized core that allows chemists to bypass more hazardous or low-yielding fluorination steps, accelerating the discovery and optimization pipeline. The presence of the ortho-fluoro substituent, in particular, can induce favorable conformational biases and alter the electronic properties of the aromatic ring, which are critical for fine-tuning biological activity and selectivity.

Physicochemical Properties and Specifications

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. This compound is typically supplied as a solid with high purity, requiring specific storage conditions to ensure its stability.

PropertyValueSource(s)
CAS Number 85070-58-2[3]
Molecular Formula C₉H₇FO₃[1]
Molecular Weight 182.15 g/mol [1]
Appearance Solid[3]
Purity Typically ≥97%[3]
Storage Temperature 2-8°C, under inert atmosphere[1][3]
InChI Key CFMGPKZYEUOERS-UHFFFAOYSA-N[3]

Synthesis and Manufacturing Overview

The synthesis of this compound typically involves multi-step pathways starting from readily available fluorinated toluenes. A common conceptual approach involves the selective oxidation and subsequent esterification of a suitable precursor.

The diagram below illustrates a generalized synthetic workflow. The choice of a Friedel-Crafts acylation, for instance, is a deliberate method to install a carbonyl group onto the aromatic ring, which can then be further manipulated.[4] The subsequent steps of hydrolysis and acidification are classic organic chemistry techniques to arrive at the desired benzoic acid before the final esterification.

G cluster_0 Conceptual Synthesis Workflow A Start: m-Fluorotoluene B Step 1: Friedel-Crafts Acylation (e.g., with Trihaloacetyl Chloride) A->B C Intermediate Product (Acylated Fluorotoluene) B->C D Step 2: Hydrolysis & Acidification C->D E Intermediate: 4-Fluoro-2-methylbenzoic acid D->E F Step 3: Esterification (e.g., with Methanol/Acid Catalyst) E->F G Final Intermediate (Methyl 4-fluoro-2-methylbenzoate) F->G H Step 4: Side-Chain Oxidation (e.g., KMnO4 or other oxidant) G->H I Target: this compound H->I

A generalized workflow for synthesizing the target compound.

Causality Note: The selection of orthogonal protecting groups or the careful sequencing of oxidation and esterification steps is critical to prevent unwanted side reactions, such as the oxidation of the formyl group to a carboxylic acid. The stability of the methyl ester under the chosen oxidation conditions for the methyl group is a key process development consideration.

Core Application: A Versatile Synthon in Agrochemical Synthesis

The true value of this compound lies in the differential reactivity of its functional groups, allowing for sequential and selective chemical transformations. It is a prime example of a building block used in the synthesis of complex active ingredients for herbicides, pesticides, and fungicides.[1][5]

Key Reaction Pathways
  • Reactions at the Formyl Group: The aldehyde is a versatile handle for forming C-C and C-N bonds.

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to introduce substituted aminomethyl groups.

    • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for chain extension.

    • Condensation Reactions: Formation of imines, oximes, or hydrazones, which can be key toxophores in the final agrochemical or intermediates for heterocyclic ring formation.

  • Reactions at the Ester Group:

    • Hydrolysis: Saponification to the corresponding carboxylic acid, enabling amide bond formation with various amines.

    • Transesterification: Exchange of the methyl group for a different alkyl or aryl group.

    • Reduction: Conversion to a primary alcohol, providing another point for derivatization.

The following diagram illustrates how this intermediate can be elaborated into a hypothetical, complex agrochemical structure, showcasing the sequential modification of its functional groups.

G cluster_path1 Path A: Formyl Group Modification cluster_path2 Path B: Ester Group Modification M2F4FB This compound ReactA Reagent 1: R-NH2, NaBH3CN (Reductive Amination) InterA Intermediate A (Amine Moiety Installed) M2F4FB->InterA ReactA->InterA ReactB Reagent 2: 1. NaOH (Hydrolysis) 2. R'-NH2, Coupling Agent InterB Intermediate B (Amide Moiety Installed) InterA->InterB ReactB->InterB Final Final Agrochemical Active Ingredient InterB->Final

Elaboration of the intermediate into a complex molecule.

Exemplary Experimental Protocol: Reductive Amination

This protocol provides a representative, step-by-step methodology for a key transformation. It is a self-validating system where success is determined by standard analytical techniques (TLC, NMR).

Objective: To synthesize Methyl 2-fluoro-4-((alkylamino)methyl)benzoate from this compound.

Materials:

  • This compound (1.0 eq)

  • Alkylamine (e.g., Cyclopropylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

  • Acetic Acid (catalytic amount)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM).

  • Amine Addition: Add the alkylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Carefully add Sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. An exotherm may be observed. Maintain the temperature below 30°C.

  • Reaction: Allow the reaction to stir at room temperature for 3-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired product.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount.

  • Hazards: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear protective gloves, safety glasses or goggles, and a lab coat.[7][8]

  • Handling: Avoid breathing dust, fumes, or vapors.[7] Prevent contact with skin and eyes.[9] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at 2-8°C under an inert atmosphere to maintain long-term stability.[1][3][10]

Conclusion and Future Outlook

This compound is a high-value, versatile intermediate that exemplifies the strategic use of functionalized building blocks in agrochemical R&D. Its pre-installed fluoro, formyl, and ester groups provide chemists with multiple, orthogonal reaction sites to rapidly generate diverse molecular libraries for biological screening. As the demand for more selective, potent, and environmentally benign crop protection agents grows, the reliance on sophisticated synthons like this will undoubtedly increase. Future developments may involve its use in novel cyclization reactions to form complex heterocyclic scaffolds or its incorporation into fragments for fragment-based lead discovery programs, solidifying its role as an indispensable tool in the agrochemical industry.

References

Methodological & Application

Introduction: The Versatility of a Fluorinated Benzaldehyde Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 2-fluoro-4-formylbenzoate

This compound is a key structural motif and a valuable intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing aldehyde, a methyl ester, and a fluorine atom, provides multiple points for synthetic diversification. The aldehyde functionality is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and aldol condensations, making it a crucial building block for constructing complex molecular architectures.[1][2] This guide provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the chemical rationale behind the procedural choices to ensure reproducibility and high-yield outcomes.

Strategic Approach: Selective Oxidation of a Primary Alcohol

The synthesis of an aromatic aldehyde requires a carefully controlled oxidation to prevent the over-oxidation of the target aldehyde to the corresponding carboxylic acid. While numerous methods exist, the oxidation of a primary alcohol is one of the most reliable and selective strategies.[3][4] This protocol focuses on the use of Dess-Martin periodinane (DMP), a hypervalent iodine reagent, to convert the precursor, (2-fluoro-4-(methoxycarbonyl)phenyl)methanol, into the desired aldehyde.

Why Dess-Martin Periodinane (DMP)?

The choice of DMP is predicated on several key advantages that ensure a trustworthy and efficient synthesis:[5][6]

  • High Selectivity: DMP is a mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal to no formation of the carboxylic acid byproduct.[4][7]

  • Mild Reaction Conditions: The oxidation is typically performed at room temperature in a neutral, aprotic solvent like dichloromethane (DCM), which preserves sensitive functional groups elsewhere in the molecule.[5][7]

  • Operational Simplicity: The reaction is straightforward to set up and the workup is relatively simple, involving a quenching step followed by extraction and purification.[5]

  • Avoidance of Toxic Metals: Unlike chromium-based oxidants (e.g., Jones reagent), DMP avoids the use of toxic heavy metals.[8]

The mechanism involves an initial ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination facilitated by a base (often the displaced acetate), which liberates the aldehyde, iodinane, and acetic acid.[4][6]

Visualizing the Synthesis Pathway

The overall transformation from the precursor alcohol to the final aldehyde product is illustrated below.

Caption: Reaction scheme for the Dess-Martin oxidation.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from its corresponding alcohol precursor. The precursor, (2-fluoro-4-(methoxycarbonyl)phenyl)methanol, can be synthesized via standard reduction methods from commercially available starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
(2-fluoro-4-(methoxycarbonyl)phenyl)methanol>97% PurityVariousStarting Material
Dess-Martin Periodinane (DMP), 15 wt. % in DCMSynthesis GradeSigma-AldrichOxidizing Agent
Dichloromethane (DCM), AnhydrousACS Grade, >99.8%Fisher ScientificReaction Solvent
Saturated Sodium Bicarbonate Solution (NaHCO₃)Laboratory GradeVariousNeutralizes acidic byproducts (acetic acid)
Sodium Thiosulfate (Na₂S₂O₃)Laboratory GradeVariousQuenches excess DMP
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVariousDrying Agent
Diethyl Ether (Et₂O)ACS GradeVariousExtraction Solvent
HexanesACS GradeVariousEluent for Column Chromatography
Ethyl Acetate (EtOAc)ACS GradeVariousEluent for Column Chromatography
Silica Gel60 Å, 230-400 meshVariousStationary Phase for Column Chromatography
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-fluoro-4-(methoxycarbonyl)phenyl)methanol (1.0 g, 5.43 mmol).

    • Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Stir until fully dissolved.

  • Oxidation:

    • Slowly add Dess-Martin Periodinane (2.76 g, 6.52 mmol, 1.2 equivalents) to the stirred solution at room temperature. A stabilized solution of DMP (e.g., 15 wt. % in DCM) can be used for easier handling.

    • Causality Note: Using a slight excess (1.2 eq) of DMP ensures the complete conversion of the starting alcohol. The reaction is performed at room temperature due to the high reactivity and mild nature of the reagent.[5]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system.

    • The reaction is typically complete within 1-3 hours. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot (aldehydes are less polar than alcohols) indicates completion.

  • Workup and Quenching:

    • Once the reaction is complete, dilute the mixture with 50 mL of diethyl ether.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Shake the funnel vigorously for 1-2 minutes. The Na₂S₂O₃ quenches any remaining DMP, and the NaHCO₃ neutralizes the acetic acid byproduct, which is crucial for preventing acid-labile compound degradation.[5]

    • Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Combine all organic layers. Wash with 50 mL of saturated aqueous NaHCO₃, followed by 50 mL of brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).

    • Collect the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford this compound as a solid.

Experimental Workflow Diagram

Workflow A Dissolve Alcohol in Anhydrous DCM B Add Dess-Martin Periodinane (1.2 eq) A->B Step 1 C Stir at RT (1-3h) Monitor by TLC B->C Step 2 D Quench with NaHCO₃/Na₂S₂O₃ and Dilute with Et₂O C->D Step 3 E Aqueous Workup: Separate & Extract D->E Step 4 F Dry Organic Layer (MgSO₄) & Concentrate E->F Step 5 G Purify by Flash Column Chromatography F->G Step 6 H Characterize Pure Product (NMR, IR, MS) G->H Step 7

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance Solid
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
¹H NMR (CDCl₃) δ ~10.1 (s, 1H, -CHO), δ ~8.1 (m, 1H, Ar-H), δ ~7.7 (m, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ ~189 (C=O, aldehyde), δ ~164 (C=O, ester), δ ~160 (d, C-F), δ ~140-120 (Ar-C), δ ~53 (-OCH₃)
IR (KBr, cm⁻¹) ~2850, 2750 (C-H, aldehyde), ~1720 (C=O, ester), ~1700 (C=O, aldehyde)

Safety and Handling

  • General Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Reagent Hazards:

    • Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation and skin contact.

    • Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive upon heating. Handle with care and avoid grinding or excessive heating.

    • This compound: May cause skin, eye, and respiratory irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

"Methyl 2-fluoro-4-formylbenzoate" in Suzuki and other cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 2-fluoro-4-formylbenzoate Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. This compound and its derivatives represent a class of exceptionally versatile trifunctional reagents. The molecule's architecture, featuring an aldehyde, a methyl ester, and a fluorine atom on a benzene ring, offers multiple, orthogonal handles for molecular elaboration.

This guide focuses on the application of halogenated derivatives, specifically Methyl 5-X-2-fluoro-4-formylbenzoate (where X = Br, I, OTf) , in cornerstone palladium-catalyzed cross-coupling reactions. The presence of the halogen at the 5-position serves as the primary reactive site for coupling, while the other functional groups provide opportunities for subsequent diversification.

The strategic placement of the ortho-fluoro substituent is of particular note. Fluorine's high electronegativity can significantly influence the electronic properties of the aromatic ring, often enhancing the metabolic stability and lipophilicity of target molecules—key considerations in drug design.[1][2] This guide provides detailed protocols and expert insights into leveraging this powerful building block in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Part 1: The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl compounds.[2][3][4] The reaction's tolerance for a wide range of functional groups makes it particularly suitable for complex molecules like our target substrate, provided the conditions are chosen carefully to preserve the aldehyde and ester moieties.[5]

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium precursor and ligand is critical. A Pd(0) species is the active catalyst. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ.[4][6] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the aryl halide to the Pd(0) center, which is the rate-limiting step for less reactive halides like aryl bromides.[7][8]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] An aqueous solution of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is typically effective. The choice of a milder base like K₂CO₃ can be strategic to prevent the hydrolysis of the methyl ester or side reactions involving the formyl group.[2]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with water is common. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrate, boronic acid, and palladium complex.[9]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition pd0->oa_complex trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation oa_complex->trans_complex oa_complex->trans_complex trans_complex->pd0 product Ar-Ar' trans_complex->product Reductive Elimination sub_entry Ar-X boronic_entry Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of Methyl 2-fluoro-5-(4-methoxyphenyl)-4-formylbenzoate

  • Reagent Preparation & Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 5-bromo-2-fluoro-4-formylbenzoate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq) or a combination of Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

    • Rationale: Using a pre-activated catalyst like Pd(PPh₃)₄ simplifies the procedure. A custom catalyst system like Pd(OAc)₂/SPhos can offer higher activity for challenging substrates.

  • Solvent Addition and Degassing:

    • Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

    • Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

    • Rationale: Oxygen must be removed to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[10]

Data Summary: Typical Suzuki-Miyaura Conditions
Coupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>85%
3-Thienylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2.5)Dioxane/H₂O90>80%
4-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF/H₂O85>90%
Potassium vinyltrifluoroboratePd(OAc)₂ (2)XPhos (4)K₂CO₃ (3.0)THF/H₂O70>75%

Part 2: Expanding the Toolbox: Sonogashira and Buchwald-Hartwig Reactions

The versatility of the halogenated this compound scaffold extends to other powerful C-C and C-N bond-forming reactions.

A. Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to conjugated enyne systems.[11][12] The reaction is typically co-catalyzed by palladium and a copper(I) salt, although copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[13]

Visualizing the Sonogashira Experimental Workflow

Sonogashira_Workflow reagents 1. Combine Ar-X, Alkyne, Base (e.g., Et₃N) in a Schlenk Flask catalysts 2. Add Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) and Cu(I) co-catalyst (e.g., CuI) reagents->catalysts degas 3. Degas the Reaction Mixture (Argon Purge) catalysts->degas react 4. Stir at Room Temp or Heat (Monitor by TLC/LC-MS) degas->react workup 5. Aqueous Workup (Filter salts, Extract with Organic Solvent) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product: Ar-Alkyne purify->product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling

Reaction: Synthesis of Methyl 2-fluoro-4-formyl-5-(phenylethynyl)benzoate

  • Setup: To a Schlenk flask under argon, add Methyl 5-iodo-2-fluoro-4-formylbenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Rationale: Aryl iodides are more reactive than bromides in Sonogashira couplings. The Pd/Cu catalyst system is the classic choice for this transformation.[12]

  • Reagent Addition: Add anhydrous THF or DMF as the solvent, followed by triethylamine (Et₃N, 3.0 eq) and phenylacetylene (1.1 eq).

    • Rationale: Triethylamine acts as both the base to neutralize the HI byproduct and as a solvent. Anhydrous conditions are preferred to minimize side reactions.

  • Execution: Stir the mixture at room temperature. The reaction is often rapid and can be complete within 1-4 hours. Monitor progress by TLC.

  • Workup: Once complete, dilute the reaction with diethyl ether and filter through a pad of Celite to remove the ammonium salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired aryl alkyne.

B. Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[14][15] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. The choice of ligand and a strong, non-nucleophilic base are critical for success.[16][17]

Visualizing the Buchwald-Hartwig Workflow

Buchwald_Hartwig_Workflow reagents 1. Combine Ar-X, Amine, and a Strong Base (e.g., NaOtBu, LHMDS) in a Glovebox catalysts 2. Add Pd Pre-catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., BINAP, XPhos) reagents->catalysts seal 3. Seal the Reaction Vessel (e.g., Screw-cap vial) catalysts->seal react 4. Heat in an Anhydrous Solvent (e.g., Toluene) (Monitor by TLC/LC-MS) seal->react workup 5. Quench and Perform Aqueous Workup (Extract with Organic Solvent) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product: Ar-Amine purify->product

Caption: A standard workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of Methyl 5-(diethylamino)-2-fluoro-4-formylbenzoate

  • Setup (In a Glovebox): To an oven-dried vial, add sodium tert-butoxide (NaOt-Bu, 1.4 eq), a palladium pre-catalyst like Pd₂(dba)₃ (0.01 eq), and a ligand such as BINAP (0.03 eq).

    • Rationale: This reaction is highly sensitive to air and moisture. A strong, sterically hindered base like NaOt-Bu is required to deprotonate the amine without acting as a competing nucleophile.[14] Bidentate phosphine ligands like BINAP are effective for many amine couplings.[14]

  • Reagent Addition: Add Methyl 5-bromo-2-fluoro-4-formylbenzoate (1.0 eq), anhydrous toluene, and diethylamine (1.2 eq).

  • Execution: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 90-110 °C with stirring for 12-24 hours.

  • Workup: Cool to room temperature, carefully quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the aryl amine product.

Part 3: Expert Insights and Troubleshooting

  • Functional Group Stability: The formyl group is sensitive to strong bases and can undergo Cannizzaro-type reactions or aldol condensations. The methyl ester can be saponified. To mitigate this, use the mildest effective base (e.g., K₂CO₃ over K₃PO₄), run reactions at the lowest possible temperature, and keep reaction times to a minimum.

  • The Ortho-Fluoro Effect: The electron-withdrawing nature of the ortho-fluoro group can accelerate the rate-limiting oxidative addition step in many cross-coupling reactions.[1] This makes the C-X bond more electrophilic and susceptible to insertion by the Pd(0) catalyst.

  • Protodeboronation: A common side reaction in Suzuki coupling is the replacement of the boronic acid group with a hydrogen atom from the solvent. To minimize this, ensure the base is added last to the reaction mixture, use boronic esters (e.g., pinacol esters), or use potassium trifluoroborate salts, which are more stable.[9][18]

  • C-F Bond Activation: While this guide focuses on C-X (X=Br, I) coupling, direct C-F bond activation is an emerging field. This transformation is challenging due to the strength of the C-F bond and typically requires more reactive catalyst systems, often based on Nickel with specific N-heterocyclic carbene ligands, and stronger bases or additives.[19][20][21] This approach can be considered when a halogenated precursor is unavailable.

Conclusion

This compound derivatives are powerful and versatile intermediates. Their strategic combination of functional groups, when paired with the precision of modern palladium-catalyzed cross-coupling reactions, provides chemists with a reliable platform for the rapid synthesis of complex and functionally diverse molecules. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize these reactions to accelerate discovery in medicine and materials science.

References

Application Notes and Protocols for the Witt-ig Reaction of Methyl 2-fluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing the Wittig reaction on methyl 2-fluoro-4-formylbenzoate, a key intermediate in pharmaceutical synthesis.[1] We will delve into the mechanistic nuances of the reaction, paying special attention to the influence of the electron-withdrawing fluoro and methyl ester substituents on the aromatic ring. This guide offers detailed, step-by-step protocols for reactions using both stabilized and non-stabilized ylides to achieve desired (E) or (Z)-alkene stereoselectivity. Furthermore, we will discuss critical experimental parameters, purification strategies, and the advantages of the Horner-Wadsworth-Emmons (HWE) reaction as a primary alternative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful olefination reaction.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, enabling the transformation of aldehydes and ketones into alkenes with a high degree of control.[2][3] Discovered by Georg Wittig in 1954, this reaction's significance was recognized with the Nobel Prize in Chemistry in 1979.[2][3] Its broad utility is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the precise installation of a carbon-carbon double bond is often a critical step.[4]

This compound is an important building block in medicinal chemistry.[1] The Wittig reaction of this substrate allows for the introduction of a variety of alkenyl functionalities, paving the way for the synthesis of diverse molecular scaffolds. The presence of both a fluoro and a methyl ester group on the aromatic ring introduces electronic effects that must be carefully considered when designing a successful Wittig protocol.

Mechanistic Considerations for this compound

The Wittig reaction proceeds via the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon of an aldehyde or ketone.[5] This initial attack leads to the formation of a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane ring.[5][6] The decomposition of this oxaphosphetane yields the desired alkene and a triphenylphosphine oxide byproduct. The remarkable thermodynamic stability of the P=O bond in triphenylphosphine oxide is the primary driving force for this reaction.[6][7]

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the ylide employed. This is a critical consideration for the synthesis of specific isomers from this compound.

Stabilized vs. Non-Stabilized Ylides

Phosphorus ylides are classified as either "stabilized" or "non-stabilized" based on the substituents attached to the carbanionic carbon.[8]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone, nitrile) adjacent to the carbanion. This delocalizes the negative charge through resonance, making the ylide less reactive and more stable.[8] Stabilized ylides are often isolable and easier to handle.[3][8] Due to their increased stability, the intermediates in the Wittig reaction have more time to equilibrate to the thermodynamically favored anti-oxaphosphetane, which leads predominantly to the (E)-alkene .[9][10]

  • Non-Stabilized Ylides: These ylides bear electron-donating or neutral substituents (e.g., alkyl groups) on the carbanionic carbon.[8] They are highly reactive and are typically generated and used in situ under inert conditions.[8][9] The reaction with non-stabilized ylides is kinetically controlled, proceeding rapidly to form the syn-oxaphosphetane, which decomposes to yield the (Z)-alkene .[2][9]

The aldehyde in this compound is activated by the electron-withdrawing nature of the fluoro and ester groups, making it a good substrate for both types of ylides.

Wittig_Mechanism cluster_Ylide Ylide Formation cluster_Reaction Wittig Reaction PPh3 PPh₃ Phosphonium_Salt [Ph₃P⁺-CH₂R]X⁻ Phosphonium Salt PPh3->Phosphonium_Salt SN2 RCH2X RCH₂X RCH2X->Phosphonium_Salt Ylide Ph₃P⁺-C⁻HR Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Generalized workflow of the Wittig reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Wittig reaction with this compound. Optimization of reaction conditions may be necessary depending on the specific ylide used.

General Considerations
  • Safety: The Wittig reaction often involves pyrophoric reagents (e.g., n-BuLi) and lachrymators (e.g., ethyl bromoacetate).[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Inert Atmosphere: Reactions with non-stabilized ylides are sensitive to air and moisture and must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Solvent: Anhydrous solvents are crucial for the success of the reaction, particularly when using strong bases like n-BuLi. Tetrahydrofuran (THF) is a common solvent choice.[11]

Protocol 1: Synthesis of (E)-Alkene using a Stabilized Ylide

This protocol describes the reaction of this compound with (carboethoxymethylidene)triphenylphosphorane to yield the corresponding (E)-α,β-unsaturated ester.

Materials:

  • This compound

  • (Carboethoxymethylidene)triphenylphosphorane (a commercially available stabilized ylide)

  • Anhydrous Toluene or THF

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and (carboethoxymethylidene)triphenylphosphorane (1.1 eq).

  • Add anhydrous toluene or THF to achieve a concentration of approximately 0.1-0.5 M.

  • Equip the flask with a condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of (Z)-Alkene using a Non-Stabilized Ylide

This protocol details the in situ generation of a non-stabilized ylide from an alkyltriphenylphosphonium salt and its reaction with this compound.

Materials:

  • Methyltriphenylphosphonium bromide (or other alkyltriphenylphosphonium salt)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous THF

  • This compound

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Syringes

Procedure:

  • Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a Schlenk flask at 0 °C.[12]

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change (typically to orange or deep red) indicates ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).[12]

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the aldehyde to the ylide solution at -78 °C.[12]

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification Strategies

A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often has a similar polarity to the desired alkene product, making chromatographic separation difficult.[13]

Strategies for Triphenylphosphine Oxide Removal:

  • Crystallization: If the alkene product is a solid, recrystallization can be an effective purification method.[7]

  • Chemical Conversion: Triphenylphosphine oxide can be converted to a more polar species that is more easily removed. For example, treatment with hydrogen peroxide can oxidize any remaining triphenylphosphine to the oxide, which can then be removed more easily.[13]

  • Aqueous Extraction (for HWE reaction): The phosphate byproduct of the Horner-Wadsworth-Emmons reaction is water-soluble and can be easily removed by an aqueous workup.[14][15]

The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several key advantages.[14] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.[15]

Key Advantages of the HWE Reaction:

  • Facile Purification: The dialkyl phosphate byproduct is water-soluble, allowing for simple removal by aqueous extraction.[14][15] This is a significant advantage over the often-problematic removal of triphenylphosphine oxide.

  • High (E)-Selectivity: The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene.[15][16]

  • Increased Reactivity: The more nucleophilic phosphonate carbanions can react with sterically hindered ketones that are often unreactive in the standard Wittig reaction.[14]

HWE_vs_Wittig cluster_Wittig Wittig Reaction cluster_HWE HWE Reaction W_Reagent Ph₃P=CHR (Ylide) W_Product (E/Z)-Alkene W_Reagent->W_Product W_Byproduct Ph₃P=O (Organic Soluble) W_Product->W_Byproduct HWE_Reagent (RO)₂P(O)CH⁻R (Phosphonate Carbanion) HWE_Product (E)-Alkene HWE_Reagent->HWE_Product HWE_Byproduct (RO)₂P(O)O⁻ (Water Soluble) HWE_Product->HWE_Byproduct Aldehyde This compound Aldehyde->W_Reagent Reacts with Aldehyde->HWE_Reagent Reacts with

Caption: Comparison of Wittig and HWE Reactions.

Summary of Reaction Conditions

ReactionYlide/Phosphonate TypeTypical BaseStereoselectivityByproduct Removal
Wittig Non-stabilizedn-BuLi, NaH, NaNH₂Predominantly (Z)Chromatography, Crystallization
Wittig StabilizedNaH, NaOMe, K₂CO₃Predominantly (E)Chromatography, Crystallization
HWE StabilizedNaH, K₂CO₃, DBUHighly (E)Aqueous Extraction

Conclusion

The Wittig reaction and its HWE variant are indispensable tools for the olefination of this compound. The choice between a stabilized ylide, a non-stabilized ylide, or an HWE reagent will depend on the desired stereochemical outcome of the final alkene product. For the synthesis of (E)-alkenes with simplified purification, the Horner-Wadsworth-Emmons reaction is often the superior choice. Conversely, for the preparation of (Z)-alkenes, the classical Wittig reaction with a non-stabilized ylide remains the method of choice. Careful consideration of the reaction mechanism and optimization of the experimental conditions will enable researchers to efficiently synthesize a wide range of valuable alkene-containing molecules from this key pharmaceutical intermediate.

References

Application Note: A Step-by-Step Guide to the Purification of Methyl 2-fluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Scientist

Introduction and Strategic Importance

Methyl 2-fluoro-4-formylbenzoate is a bifunctional aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a methyl ester and an aldehyde group, makes it a versatile building block for constructing more complex molecular architectures. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including central nervous system (CNS) drugs and anti-inflammatory agents[1]. The fluorinated aromatic moiety can enhance metabolic stability and bioavailability in drug candidates, making this a highly valuable synthon[1].

The efficacy, safety, and reproducibility of downstream synthetic steps are critically dependent on the purity of this starting material. Impurities, such as unreacted starting materials, over-oxidized carboxylic acids, or byproducts, can lead to side reactions, low yields, and complex final product purification challenges. This guide provides a comprehensive, field-proven protocol for purifying this compound to a high degree of purity (>97%), employing a two-stage approach of flash column chromatography followed by recrystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 85070-58-2[2]
Molecular Formula C₉H₇FO₃[2]
Molecular Weight 182.15 g/mol [1][3]
Appearance Solid[2]
Purity (Typical) 97%[2]
Storage Temperature 2-8°C, under inert atmosphere[1][2]
InChI Key CFMGPKZYEUOERS-UHFFFAOYSA-N[2]

The Purification Strategy: A Rationale

The purification of organic compounds is not a one-size-fits-all process. The choice of method is dictated by the physicochemical properties of the target compound and the nature of the impurities. For this compound, a compound of moderate polarity, a sequential purification strategy is most effective.

Common Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Isomers such as Methyl 4-fluoro-2-formylbenzoate may be present depending on the synthetic route[4][5].

  • Oxidation Products: The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid (2-fluoro-4-methoxycarbonylbenzoic acid).

  • Solvent Residues: Residual solvents from the reaction workup.

Method Selection:

  • Flash Column Chromatography: This is the primary workhorse for purification in organic synthesis. It is a rapid form of liquid chromatography that excels at separating compounds with different polarities[6][7]. Given the polarity difference between the target molecule, less polar starting materials, and more polar carboxylic acid impurities, silica gel chromatography is an ideal first step for bulk purification[8].

  • Recrystallization: This technique is a powerful final "polishing" step to achieve high purity[9][10]. It leverages differences in solubility between the desired compound and remaining trace impurities in a chosen solvent system at different temperatures. Slow crystal formation selectively incorporates molecules of the target compound into a growing crystal lattice, excluding impurities which remain in the mother liquor[9][11].

This two-step approach ensures the removal of both bulk and trace impurities, delivering a final product that meets the stringent purity requirements for pharmaceutical applications.

Safety and Handling Precautions

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and the solvents used in its purification pose several hazards.

  • Compound Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[3][4][12].

  • Solvent Hazards: Purification solvents like hexanes, ethyl acetate, and methanol are flammable and can cause irritation.

Mandatory Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and a face shield[12][13].

  • All operations must be conducted within a certified chemical fume hood to avoid inhalation of dust and vapors[12][13].

  • Ensure an eyewash station and safety shower are readily accessible.

Protocol 1: Bulk Purification via Flash Column Chromatography

Principle: Normal-phase chromatography separates molecules based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase (eluent). Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (ACS grade or higher)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Round-bottom flasks, beakers, Erlenmeyer flasks

  • Rotary evaporator

  • Fraction collection tubes or flasks

Step-by-Step Methodology:
  • Determine Eluent System via TLC:

    • Prepare a dilute solution of the crude material in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp (254 nm).

    • Causality: The ideal solvent system will provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound. This Rƒ value ensures good separation from impurities and a reasonable elution time from the column[6].

  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Use approximately 50-100 g of silica per 1 g of crude product for effective separation[7].

    • Pour the slurry into the column. Use gentle air pressure or a pump to pack the silica bed, ensuring no air bubbles are trapped. The bed should be uniform and level[7].

    • Add a final protective layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Causality: Dry loading prevents the dissolution of the compound in a large volume of strong solvent, which would result in a broad initial band and poor separation. This technique ensures the sample is applied to the column in a highly concentrated, narrow band, maximizing resolution[6].

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the sand layer is not disturbed.

    • Apply gentle pressure to begin eluting the solvent through the column. Maintain a constant flow rate.

    • Collect the eluate in sequentially numbered test tubes or flasks.

  • Fraction Analysis and Product Isolation:

    • Monitor the separation by spotting collected fractions onto TLC plates and developing them.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the partially purified product as a solid or oil.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC TLC Analysis (Find Eluent, Rf ~0.3) Pack Pack Column (Silica Slurry) Load Dry Load Sample on Silica Elute Elute with Solvent System Load->Elute Collect Collect Fractions Analyze Analyze Fractions (TLC) Combine Combine Pure Fractions Analyze->Combine Rotovap Solvent Removal (Rotovap) Product1 Partially Pure Product

Caption: Workflow for purification by flash column chromatography.

Protocol 2: Final Purification by Recrystallization

Principle: This protocol relies on the principle that the solubility of a solid in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly. As the solubility decreases, the solution becomes supersaturated, and the pure compound crystallizes, leaving impurities behind in the solvent.

Materials and Reagents:

  • Partially purified product from Protocol 1

  • Recrystallization solvent(s) (e.g., Ethanol, Methanol, Isopropanol, Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:
  • Solvent Selection:

    • Test the solubility of a small amount of the product in various solvents at room temperature and upon heating.

    • Causality: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point[9][11]. An ethanol/water or isopropanol/water mixture is often effective for moderately polar compounds like this.

  • Dissolution:

    • Place the solid from the chromatography step into an Erlenmeyer flask.

    • Add the chosen solvent (e.g., isopropanol) dropwise while heating the mixture to a gentle boil with stirring.

    • Continue adding the minimum amount of hot solvent required to fully dissolve the solid[10]. An excess of solvent will reduce the final yield.

  • Decolorization/Hot Filtration (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is crucial. It allows for the formation of a well-ordered crystal lattice, which is more effective at excluding impurity molecules, resulting in higher purity[11]. Rapid cooling can trap impurities within the crystals.

    • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel[10].

    • Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Causality: Using ice-cold solvent for washing minimizes the dissolution of the purified product crystals, thereby maximizing yield[10].

    • Transfer the crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow Input Product from Chromatography Dissolve Dissolve in Minimum Hot Solvent Input->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool Ice Cool in Ice Bath Cool->Ice Filter Vacuum Filter (Collect Crystals) Ice->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Output High-Purity Product Dry->Output

Caption: Step-by-step process for final purification via recrystallization.

Purity Assessment and Characterization

Post-purification analysis is a self-validating step, essential to confirm the success of the protocol and ensure the material is suitable for its intended use.

Table 2: Analytical Methods for Purity Verification

MethodPurposeExpected Result for High Purity
Melting Point Assess purity and identity.A sharp melting range that matches the literature value. Impurities typically broaden and depress the melting point[14].
¹H and ¹³C NMR Confirm chemical structure and detect organic impurities.The spectrum should match the expected structure of this compound, with no significant signals corresponding to impurities.
GC-MS Detect and identify volatile impurities.A single major peak corresponding to the product's mass-to-charge ratio. Purity can be estimated from the peak area percentage[15][16].
HPLC Quantify purity and separate non-volatile impurities.A single, sharp peak for the main component. Purity is determined by the area percentage of the main peak relative to all other peaks[17].

Conclusion

The sequential application of flash column chromatography and recrystallization provides a robust and reliable methodology for obtaining high-purity this compound. The initial chromatographic step effectively removes bulk and structurally distinct impurities, while the final recrystallization step polishes the product to a crystalline solid of high purity, suitable for demanding applications in pharmaceutical research and development. Adherence to the detailed protocols and safety precautions outlined in this guide will ensure a successful and safe purification process.

References

Application Notes and Protocols for Flow Chemistry: Methyl 2-fluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-fluoro-4-formylbenzoate in Continuous Flow Synthesis

This compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three key functional groups: a reactive aldehyde, a stable methyl ester, and an activated fluoroaromatic system. This trifecta of functionality allows for sequential, selective transformations, making it an ideal candidate for multi-step continuous flow synthesis. The fluorine substituent, in particular, not only activates the aromatic ring for nucleophilic substitution but can also enhance the metabolic stability and bioavailability of drug candidates derived from this intermediate[1].

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, especially for complex syntheses.[2][3] By conducting reactions in a continuous stream through a reactor, we can achieve superior control over reaction parameters like temperature, pressure, and residence time.[3][4][5] This precise control leads to enhanced safety, particularly when dealing with exothermic reactions or hazardous reagents, higher yields, and improved product purity.[2][3][4] This document provides detailed application notes and protocols for leveraging these advantages in the context of this compound.

Application Note 1: Telescoped Reductive Amination and Amidation in Flow

Objective: To demonstrate a two-step, continuous process for the synthesis of N-substituted 2-fluoro-4-(aminomethyl)benzamides from this compound. This telescoped approach avoids the isolation of the intermediate amine, streamlining the synthesis and reducing waste.

Rationale for Flow Chemistry:

  • Enhanced Safety and Control: Reductive amination can be exothermic, and the use of certain reducing agents can pose safety challenges in large-scale batch reactors. Flow chemistry allows for excellent heat dissipation and precise control over stoichiometry, mitigating these risks.[2]

  • Improved Efficiency: Telescoping the reductive amination and subsequent amidation into a single continuous process eliminates the need for intermediate workup and purification, significantly reducing processing time and solvent usage.

  • Increased Yield and Purity: The precise control over residence time in a flow reactor minimizes the formation of byproducts often seen in prolonged batch reactions.

Experimental Workflow Diagram

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Amidation ReagentA This compound in Solvent (e.g., THF) Mixer1 T-Mixer ReagentA->Mixer1 ReagentB Primary Amine (R-NH2) in Solvent ReagentB->Mixer1 ReagentC Reducing Agent (e.g., NaBH(OAc)3 solution) PumpA Pump A PumpB Pump B PumpC Pump C Reactor1 Heated Coil Reactor 1 (e.g., 10 mL, 40°C) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Reactor2 Heated Coil Reactor 2 (e.g., 20 mL, 80°C) Mixer2->Reactor2 ReagentD Ammonia or Amine Solution (for Amidation) ReagentD->Mixer2 PumpD Pump D BPR Back Pressure Regulator (e.g., 100 psi) Reactor2->BPR Collection Product Collection BPR->Collection ReagentA This compound in DMSO Mixer T-Mixer ReagentA->Mixer ReagentB Nucleophile (e.g., Morpholine) & Base (K2CO3) in DMSO ReagentB->Mixer PumpA Pump A PumpB Pump B Reactor High-Temperature Coil Reactor (e.g., 15 mL, 150°C) Mixer->Reactor BPR Back Pressure Regulator (e.g., 200 psi) Reactor->BPR Collection Product Collection BPR->Collection

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-fluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-4-formylbenzoate is a key building block in medicinal chemistry and materials science, valued for its specific arrangement of electron-withdrawing and directing groups.[1] However, its synthesis is not without challenges. The presence of a deactivating ester group, an ortho-directing fluorine atom, and the target formyl group creates a delicate electronic balance. This can lead to the formation of various byproducts that complicate purification and reduce yields.

This guide provides a comprehensive troubleshooting resource for researchers encountering common issues during the synthesis of this compound. It is structured in a question-and-answer format to directly address specific experimental observations and provides in-depth explanations for the formation of potential byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is complete, but after workup, my NMR spectrum shows a broad singlet around 12-13 ppm in addition to my product peaks. What is this impurity?

Answer: This is a very common issue. The broad singlet is characteristic of a carboxylic acid proton, indicating that your methyl ester has been hydrolyzed to the corresponding carboxylic acid, 2-fluoro-4-formylbenzoic acid .

Causality:

  • Workup Conditions: The most likely cause is exposure to basic or acidic conditions during the aqueous workup, especially at elevated temperatures. Methyl benzoate and its derivatives can be hydrolyzed by treatment with acid or base.[2][3] High-temperature water can also promote hydrolysis without the need for a catalyst.[4][5]

  • Reaction Conditions: Some synthetic routes may employ reagents or generate intermediates that are sufficiently basic or acidic to cause ester hydrolysis during the reaction itself.

Troubleshooting & Mitigation:

  • Neutral Workup: Ensure your aqueous workup is performed under neutral or near-neutral pH conditions. Use a saturated sodium bicarbonate solution cautiously to neutralize any strong acids, avoiding excess which can promote saponification. Follow with a brine wash.

  • Temperature Control: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.[4]

  • Purification: If hydrolysis has already occurred, the resulting carboxylic acid can typically be removed via column chromatography on silica gel. The acid is significantly more polar than the desired ester. Alternatively, a mild basic wash (e.g., with cold, dilute NaHCO₃) can extract the acidic byproduct into the aqueous layer, but this risks further hydrolysis of the desired product.

Question 2: The aldehyde proton singlet for my product should be around 10 ppm, but I see a second, smaller singlet nearby. Is this an isomer?

Answer: Yes, the presence of a second aldehyde singlet strongly suggests the formation of a regioisomeric byproduct. The most probable isomer is Methyl 3-fluoro-4-formylbenzoate .

Causality: This issue is specific to syntheses involving the formylation of a methyl 2-fluorobenzoate precursor. While the fluorine atom is an ortho-, para- director, and the ester is a meta- director, the directing effects are not always perfectly selective.

  • Vilsmeier-Haack Formylation: In a Vilsmeier-Haack reaction, the bulky Vilsmeier reagent [(CH₃)₂N=CHCl]⁺ typically adds to the less sterically hindered position.[6] The fluorine directs ortho- and para-. The para- position is preferred, leading to the desired product. However, some formylation can occur at the ortho- position (position 3), leading to the isomeric byproduct.

  • Friedel-Crafts and Related Reactions: Similar regioselectivity issues can arise in other electrophilic aromatic substitution reactions used for formylation.

Troubleshooting & Mitigation:

  • Lower Reaction Temperature: Running the formylation at the lowest effective temperature can often improve regioselectivity by favoring the thermodynamically more stable para-substituted product.

  • Choice of Formylating Agent: The steric bulk of the formylating agent can influence selectivity. While challenging to modify in a standard Vilsmeier-Haack reaction, exploring alternative formylation methods (e.g., Duff reaction, Gattermann-Koch) could offer different selectivity profiles, though these may have their own drawbacks.

  • Purification: These isomers can be very difficult to separate due to their similar polarities. Meticulous column chromatography with a shallow solvent gradient or the use of high-performance liquid chromatography (HPLC) may be required.

Question 3: My starting material is gone, but the yield of the desired aldehyde is low. I see a new singlet around 4.5-5.0 ppm in the ¹H NMR.

Answer: This observation points to the over-oxidation or reduction of the formyl group or its precursor, depending on your synthetic route. A peak in this region is often indicative of a benzylic alcohol, suggesting the formation of Methyl 2-fluoro-4-(hydroxymethyl)benzoate .

Causality:

  • Oxidation of a Methyl Group: If your synthesis involves the oxidation of Methyl 2-fluoro-4-methylbenzoate, using an insufficiently selective oxidizing agent (like KMnO₄) or running the reaction for too long can lead to the formation of the corresponding benzoic acid (see Q1). Conversely, using certain reducing agents during workup (e.g., an unintentional quench with NaBH₄) could reduce the newly formed aldehyde to the alcohol.

  • Reduction of the Aldehyde: If the reaction conditions involve hydrides or other reducing species, the product aldehyde can be reduced to the benzylic alcohol. This is particularly relevant if you are performing a tandem reaction where a reduction is followed by another step.

Troubleshooting & Mitigation:

  • Selective Oxidation: When oxidizing a methyl group, use reagents known for stopping at the aldehyde stage, such as manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN). Carefully control stoichiometry and reaction time.

  • Careful Quenching: Ensure that quenching steps do not introduce unintended reducing agents. Use water, mild acid, or a saturated ammonium chloride solution as appropriate.

  • Purification: The benzylic alcohol is more polar than the aldehyde and can be separated by silica gel chromatography.

Byproduct Summary Table

Potential Byproduct Chemical Structure Identifying Spectroscopic Feature (¹H NMR) Common Cause
2-fluoro-4-formylbenzoic acidHOOC-C₆H₃(F)-CHOBroad singlet, ~12-13 ppm (acid proton)Ester hydrolysis (acidic/basic workup)[2][4][5]
Methyl 3-fluoro-4-formylbenzoateCH₃OOC-C₆H₃(F)-CHOSecond aldehyde singlet, ~9.8-10.2 ppmPoor regioselectivity in formylation
Methyl 2-fluoro-4-(hydroxymethyl)benzoateCH₃OOC-C₆H₃(F)-CH₂OHSinglet, ~4.5-5.0 ppm (benzylic protons)Over-reduction of aldehyde or incomplete oxidation of methyl group
Unreacted Starting Materiale.g., Methyl 2-fluorobenzoateAbsence of aldehyde proton peakIncomplete reaction, insufficient reagent, or deactivation

Analytical Protocols

Protocol 1: ¹H NMR for Product & Byproduct Identification

A clean ¹H NMR spectrum is the most effective tool for identifying the desired product and common impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the crude or purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Desired Product (this compound):

      • Aldehyde Proton (CHO): Singlet around δ 9.9-10.1 ppm.[7][8]

      • Aromatic Protons: Complex multiplet pattern between δ 7.5-8.2 ppm.

      • Methyl Ester (OCH₃): Singlet around δ 3.9-4.0 ppm.[9]

    • Key Impurities to Look For:

      • Carboxylic Acid: A broad peak anywhere from δ 10-13 ppm.

      • Benzylic Alcohol: A singlet (or triplet if coupled) around δ 4.5-5.0 ppm.

      • Isomeric Aldehyde: A second, distinct singlet in the δ 9.8-10.2 ppm region.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring

Step-by-Step Methodology:

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust polarity as needed.

  • Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development & Visualization: Develop the plate and visualize under UV light (254 nm).

  • Interpretation:

    • The desired product, being more polar than a simple benzoate starting material but less polar than the carboxylic acid or alcohol byproducts, should have an intermediate Rf value.

    • Carboxylic Acid: Will often streak or remain at the baseline.

    • Benzylic Alcohol: Will have a lower Rf (more polar) than the aldehyde.

Troubleshooting Workflows

Diagram 1: Low Yield Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing the cause of low product yield.

LowYieldWorkflow start Low Yield of This compound check_sm Check TLC/NMR for Starting Material (SM) start->check_sm sm_present Incomplete Reaction check_sm->sm_present Yes sm_absent SM Consumed. Check for Byproducts. check_sm->sm_absent No hydrolysis Broad peak at 12-13 ppm? (Hydrolysis) sm_absent->hydrolysis isomer Extra aldehyde peak? (Isomerization) hydrolysis->isomer No cause_hydrolysis Cause: Harsh Workup Action: Use neutral pH, low temp hydrolysis->cause_hydrolysis Yes other_byproduct Other unexpected peaks? isomer->other_byproduct No cause_isomer Cause: Poor Selectivity Action: Lower reaction temp isomer->cause_isomer Yes cause_other Cause: Side Reaction Action: Re-evaluate reagents/conditions other_byproduct->cause_other Yes

Caption: A decision tree for troubleshooting low yields.

Diagram 2: Byproduct Formation Pathways

This diagram illustrates how different reaction conditions can lead to the main product or common byproducts from a common precursor.

ByproductPathways sub Methyl 2-fluorobenzoate (Precursor) product Desired Product (this compound) sub->product Formylation (para-attack) byproduct1 Isomeric Byproduct (3-fluoro-4-formyl) sub->byproduct1 Formylation (ortho-attack) byproduct2 Hydrolysis Product (Carboxylic Acid) product->byproduct2 Basic/Acidic Workup

Caption: Potential reaction pathways from a common precursor.

References

Optimizing reaction conditions for "Methyl 2-fluoro-4-formylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-fluoro-4-formylbenzoate

Welcome to the technical resource hub for this compound (CAS 85070-58-2). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and answers to frequently asked questions encountered during the synthesis and handling of this critical pharmaceutical intermediate.[1] Our focus is on ensuring the scientific integrity and success of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, synthesis, and handling of this compound.

Q1: What are the primary applications of this compound? A1: this compound is a key intermediate in the synthesis of pharmaceuticals, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS) and anti-inflammatory agents.[1] Its bifunctional nature, featuring both an aldehyde and a methyl ester, allows for selective functionalization and makes it a valuable building block for creating complex aromatic frameworks.[1] The fluorine substituent is often introduced to enhance metabolic stability and bioavailability in drug candidates.[1]

Q2: What is a common laboratory-scale synthetic route for this compound? A2: A frequently cited method involves the formylation of a precursor like Methyl 4-bromo-2-fluorobenzoate. While various proprietary methods exist, a known academic synthesis involves a metal-halogen exchange followed by quenching with a formylating agent. One documented procedure prepares it from Methyl 4-bromo-2-fluorobenzoate, although the reported yield was modest (11%), indicating significant room for optimization.[2]

Q3: How should this compound be properly stored? A3: Proper storage is critical to maintain the compound's purity. It should be stored at 2-8°C under an inert gas atmosphere (e.g., nitrogen or argon).[1] The aldehyde group is susceptible to oxidation, especially on prolonged exposure to air, which can be catalyzed by light and transition metals.[3][4] Therefore, storing it in a tightly sealed, opaque container in a cool, dark place is essential.

Q4: What are the primary safety hazards associated with this compound? A4: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All handling should be performed inside a certified chemical fume hood.

Section 2: Synthetic Route Optimization & Troubleshooting

This section provides a detailed, problem-oriented guide to overcoming common challenges in the synthesis of this compound. The principles discussed are broadly applicable, drawing on established chemistry for related formylbenzoates.[5][6]

Problem 1: Low or Inconsistent Product Yield

Q: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?

A: Low yield is a multifaceted problem. Systematically investigating the following areas is the most effective approach.

  • Cause A: Incomplete Reaction

    • Diagnosis: The most reliable way to diagnose an incomplete reaction is through chromatographic monitoring (e.g., TLC, GC-MS, or LC-MS). Compare the reaction mixture to a sample of the starting material. An incomplete reaction will show a significant amount of remaining starting material.

    • Solution:

      • Reagent Purity: Verify the purity and activity of your reagents, especially organometallic reagents (e.g., n-BuLi or Grignard reagents) if used, as their concentration can decrease over time.

      • Temperature Control: For reactions involving metal-halogen exchange, maintaining cryogenic temperatures (e.g., -78°C) is crucial to prevent side reactions like proton abstraction from the solvent.

      • Reaction Time: If monitoring shows the reaction is proceeding slowly, consider extending the reaction time. Perform time-point analysis to determine when the reaction plateaus.

  • Cause B: Side-Reaction Pathways

    • Diagnosis: The appearance of new, unexpected spots on a TLC plate or peaks in a GC/LC chromatogram is a clear indicator of side reactions.

    • Common Side Reactions & Solutions:

      • Oxidation of Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially during workup if exposed to air for extended periods.

        • Solution: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents to minimize exposure to air.[4]

      • Hydrolysis of Ester: The methyl ester can be hydrolyzed to a carboxylic acid if exposed to strongly acidic or basic conditions, particularly in the presence of water during workup.

        • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[4] During workup, use dilute acid or base and minimize contact time. Perform extractions at low temperatures if possible.

      • Wurtz-Type Coupling: In organometallic reactions, coupling of the starting material or intermediate can occur.

        • Solution: Ensure slow, controlled addition of reagents and maintain low reaction temperatures.

  • Cause C: Product Loss During Workup and Purification

    • Diagnosis: If the reaction appears clean by TLC but the final isolated yield is low, the issue likely lies in the workup or purification steps.

    • Solution:

      • Aqueous Workup: The product has moderate polarity. Ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is appropriate. Perform multiple extractions (e.g., 3x) with smaller volumes rather than a single large-volume extraction.

      • Recrystallization: Product can be lost if too much solvent is used or if the incorrect solvent is chosen.[6] Perform small-scale solvent screening to find a system where the product is soluble when hot but sparingly soluble when cold. Use a minimal amount of hot solvent to dissolve the crude product.[6]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low yield.

G start Low Yield Observed check_tlc Monitor Reaction by TLC/LCMS. Is Starting Material (SM) present? start->check_tlc incomplete Problem: Incomplete Reaction check_tlc->incomplete Yes side_reactions Problem: Side Reactions check_tlc->side_reactions No, but impurities observed workup_loss Problem: Workup/Purification Loss check_tlc->workup_loss No, reaction looks clean sol_incomplete Solution: • Verify reagent activity • Optimize temperature/time • Check SM purity incomplete->sol_incomplete sol_side_reactions Solution: • Use inert atmosphere • Ensure anhydrous conditions • Control reagent addition rate side_reactions->sol_side_reactions sol_workup_loss Solution: • Optimize extraction solvent/pH • Minimize recrystallization solvent • Evaluate chromatography technique workup_loss->sol_workup_loss

Caption: Troubleshooting workflow for low product yield.

Problem 2: Product Impurities After Purification

Q: My final product is not pure (>97%). What are the common impurities and how can I remove them?

A: Impurities often co-crystallize or co-elute with the product. Identifying the impurity is the first step to its removal.

  • Impurity A: 2-Fluoro-4-formylbenzoic acid (Hydrolyzed Ester)

    • Identification: This acidic impurity will appear as a more polar spot on TLC. It can be confirmed by the presence of a broad -OH stretch in the IR spectrum and the absence of a methyl ester singlet (~3.9 ppm) in the ¹H NMR spectrum.

    • Removal Protocol: An acid-base extraction is highly effective.

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The acidic impurity will be deprotonated to its water-soluble sodium salt and move to the aqueous layer.

      • Separate the layers. Repeat the wash if necessary.

      • Wash the organic layer with water, then brine, to remove residual bicarbonate and aid in drying.[6]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.[6]

  • Impurity B: Methyl 2-fluoro-4-carboxybenzoate (Oxidized Aldehyde)

    • Identification: This is also an acidic impurity and will present similarly to the hydrolyzed ester.

    • Removal Protocol: The same acid-base extraction protocol described above for removing 2-fluoro-4-formylbenzoic acid will effectively remove this impurity.

  • Impurity C: Unreacted Starting Material (e.g., Methyl 4-bromo-2-fluorobenzoate)

    • Identification: This impurity is typically less polar than the product. Its presence can be confirmed by GC-MS or by comparing the ¹H NMR spectrum to that of the starting material.

    • Removal Protocol:

      • Column Chromatography: This is the most reliable method. Use a silica gel column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The less polar starting material should elute before the more polar product.

      • Recrystallization: If the solubility profiles are sufficiently different, careful recrystallization can remove the starting material.

Quantitative Data for Synthesis Routes

While a specific high-yield synthesis for this compound is not extensively documented in public literature, we can compare routes for the closely related Methyl 4-formylbenzoate to provide context for optimization targets.

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityReference
Esterification p-Formylbenzoic acidMethanol, p-TsOH~98% (crude)>97%[7]
Williamson Ether Syn. 4-CarboxybenzaldehydeMethyl salicylate, K₂CO₃89%Not Specified[7]
Isolation from Byproduct DMT Production MixtureMethanol, HeptaneHigh>98%[7][8]

Section 3: Experimental Protocols

Protocol 1: General Workflow for Synthesis & Purification

This protocol outlines a generalized workflow applicable to many synthetic approaches for this molecule.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase cluster_2 Purification Phase reagents 1. Charge Reactor (Starting Material, Anhydrous Solvent) inert 2. Establish Inert Atmosphere (N₂ or Ar Purge) reagents->inert cool 3. Cool to Reaction Temp (e.g., -78°C) inert->cool add 4. Add Reagents (Slow, Controlled Addition) cool->add react 5. Stir & Monitor (TLC, LC-MS) add->react quench 6. Quench Reaction (e.g., Sat. NH₄Cl) react->quench extract 7. Extract Product (e.g., EtOAc) quench->extract wash 8. Aqueous Washes (H₂O, NaHCO₃, Brine) extract->wash dry 9. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry purify 10. Purify Crude Product (Column Chromatography or Recrystallization) dry->purify analyze 11. Characterize Final Product (NMR, MS, Purity Analysis) purify->analyze

Caption: General experimental workflow from reaction to purification.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product (1.0 eq) in ethyl acetate (10-20 mL per gram of crude material).

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel, shake gently, and vent frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (Step 2 & 3) one more time to ensure complete removal of acidic impurities.

  • Water & Brine Wash: Wash the organic layer sequentially with an equal volume of deionized water and then saturated aqueous NaCl (brine).

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl and let stand for 10-15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

References

Work-up procedures to minimize side reactions with "Methyl 2-fluoro-4-formylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoro-4-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile but reactive compound. Our focus is on providing practical, field-tested insights to help you minimize side reactions and maximize the yield and purity of your target molecules.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its unique electronic properties imparted by the fluorine atom and the synthetic handles provided by the aldehyde and methyl ester groups. However, these same features contribute to its reactivity and potential for unwanted side reactions during work-up procedures. The strong electron-withdrawing inductive effect of the ortho-fluorine atom increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to both desired reactions and undesired side reactions.[1] This guide will address the most common challenges encountered when working with this compound and provide robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning yellow/brown upon exposure to air. What is happening and how can I prevent it?

A1: The aldehyde functional group in this compound is susceptible to oxidation, especially when exposed to air.[2][3] This oxidation process, which can be accelerated by light and trace metal impurities, leads to the formation of the corresponding carboxylic acid, 2-fluoro-4-(methoxycarbonyl)benzoic acid. This impurity is often a different color and can complicate purification.

Prevention Strategy:

  • Inert Atmosphere: Always handle this compound and conduct reactions under an inert atmosphere, such as nitrogen or argon.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere, in a cool, dark place.[4]

Q2: I'm observing a new, less polar spot on my TLC after a work-up involving methanol and a trace of acid. What could this be?

A2: This is a classic sign of acetal or hemiacetal formation. The aldehyde can react with an alcohol (in this case, methanol) under acidic conditions to form a hemiacetal, which can then react further to form a more stable and less polar acetal.

Mitigation:

  • Avoid Alcoholic Solvents in Acidic Work-ups: If your work-up requires acidic conditions, avoid using alcohol-based solvents for extraction or washing. Opt for non-protic solvents like ethyl acetate, dichloromethane, or diethyl ether.

  • Neutral or Mildly Basic Quench: Quench the reaction with a neutral or mildly basic aqueous solution (e.g., saturated sodium bicarbonate) before introducing any alcohol.

Q3: My NMR spectrum shows a significant amount of a carboxylic acid, but it's not the one from aldehyde oxidation. What's the likely cause?

A3: You are likely observing hydrolysis of the methyl ester group to the corresponding carboxylic acid, 2-fluoro-4-formylbenzoic acid. This can occur under both acidic and basic aqueous work-up conditions, especially with prolonged exposure or elevated temperatures.[5][6]

Troubleshooting:

  • Minimize Contact Time with Aqueous Acid/Base: Perform extractions and washes as quickly as possible.

  • Use Mild Bases: For neutralizing acids, prefer a saturated solution of sodium bicarbonate over stronger bases like sodium hydroxide, which can more readily catalyze ester hydrolysis.

  • Temperature Control: Conduct all aqueous work-up steps at room temperature or below (in an ice bath) to slow the rate of hydrolysis.

Troubleshooting Guide: Common Work-up Scenarios and Side Reactions

This section provides a problem-and-solution-oriented guide to common issues encountered during the work-up of reactions involving this compound.

Problem Potential Cause Troubleshooting and Recommended Protocol
Low yield of desired product after aqueous work-up. Ester Hydrolysis: The methyl ester is sensitive to both acidic and basic conditions, leading to the formation of the water-soluble carboxylate salt under basic conditions or the carboxylic acid under acidic conditions, which may be lost in the aqueous layer or complicate purification.Solution: Use a mildly basic wash (saturated NaHCO₃) to neutralize any acid, followed by a brine wash. Perform these washes quickly and at room temperature. Avoid strong acids or bases in the work-up.
Presence of a highly polar byproduct in the crude product. Aldehyde Oxidation: The aldehyde has been oxidized to 2-fluoro-4-(methoxycarbonyl)benzoic acid.Solution: This acidic impurity can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylate salt will partition into the aqueous layer.[5]
Formation of an unexpected, non-polar byproduct. Acetal Formation: Reaction with an alcohol solvent in the presence of an acid catalyst.Solution: Avoid the use of alcohol-based solvents during work-up if acidic conditions are present. If an alcohol was used as the reaction solvent, ensure the reaction is thoroughly quenched and neutralized before extraction.
Product is difficult to purify from non-aldehydic starting materials or byproducts. Co-elution in Chromatography: The desired aldehyde has a similar polarity to other components in the reaction mixture.Solution: Employ the Bisulfite Adduct Purification Protocol (see below) to selectively isolate the aldehyde from the mixture.[7]

Experimental Protocols

Protocol 1: Standard Mildly Basic Work-up for Removal of Acidic Impurities

This protocol is designed to neutralize acidic reaction mixtures and remove acidic byproducts, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid, while minimizing ester hydrolysis.

  • Quenching: Cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Gently swirl or invert the funnel, venting frequently to release any pressure from CO₂ evolution. Separate the layers.

  • Repeat: Repeat the wash with NaHCO₃ solution if necessary (e.g., if the initial wash was strongly effervescent).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is highly effective for separating this compound from non-aldehydic impurities.[7]

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., THF or diethyl ether).

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously in a separatory funnel for 10-15 minutes. The aldehyde will form a water-soluble bisulfite adduct.

  • Separation: Separate the aqueous layer containing the adduct from the organic layer containing non-aldehydic impurities.

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Aldehyde Regeneration: To regenerate the aldehyde, add a strong base, such as 10% aqueous sodium hydroxide (NaOH), to the aqueous layer until the solution is basic (pH > 10).

  • Extraction: Extract the regenerated aldehyde from the aqueous layer with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified this compound.

Visualizing Work-up Strategies

Standard Work-up Workflow

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification ReactionMixture Crude Reaction Mixture Quench Quench (e.g., H₂O) ReactionMixture->Quench Dilute Dilute with Organic Solvent Quench->Dilute Wash_NaHCO3 Wash with sat. NaHCO₃ (aq) Dilute->Wash_NaHCO3 Wash_Brine Wash with Brine (aq) Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate PurifiedProduct Purified Product Concentrate->PurifiedProduct

Caption: Standard work-up workflow for this compound.

Bisulfite Purification Workflow

Crude Crude Product (Aldehyde + Impurities) AddBisulfite Add Saturated NaHSO₃ (aq) Crude->AddBisulfite SeparateLayers Separate Layers AddBisulfite->SeparateLayers AqueousLayer Aqueous Layer (Bisulfite Adduct) SeparateLayers->AqueousLayer Aldehyde OrganicLayer Organic Layer (Impurities) SeparateLayers->OrganicLayer Impurities AddBase Add NaOH (aq) to Aqueous Layer AqueousLayer->AddBase Extract Extract with Organic Solvent AddBase->Extract Purified Purified Aldehyde in Organic Layer Extract->Purified

Caption: Workflow for purification via sodium bisulfite adduct formation.

References

Strategies to enhance the reaction rate of "Methyl 2-fluoro-4-formylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 2-fluoro-4-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and enhance the reaction rates and outcomes when working with this versatile building block.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is sluggish or has stalled completely. What are the primary factors I should investigate to increase the reaction rate?

A1: A slow or incomplete reaction involving this compound can typically be traced to a few key factors related to reactants, conditions, or catalysts. A systematic approach is crucial for diagnosis.

First, verify the quality of your starting material . The aldehyde group in this compound is susceptible to air oxidation, which can form the corresponding carboxylic acid impurity.[1][2] This impurity can interfere with your reaction. We recommend checking the purity via NMR or melting point before use and storing the reagent under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[2]

Next, evaluate your reaction conditions :

  • Temperature: Many organic reactions are highly sensitive to temperature. A modest increase in temperature can significantly boost the reaction rate. However, be cautious, as excessive heat can lead to side product formation or degradation. We recommend a stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction by TLC or LC-MS.

  • Concentration: Le Chatelier's principle is fundamental here. Increasing the concentration of one or more reactants can shift the equilibrium towards the products and increase the frequency of molecular collisions. Consider reducing the solvent volume or increasing the molar equivalents of a key reactant.

  • Solvent Choice: The solvent plays a critical role in stabilizing transition states and solvating reactants. For instance, in Nucleophilic Aromatic Substitution (S_N_Ar) reactions, polar aprotic solvents like DMF, DMSO, or THF are often superior as they solvate the counter-ion of the nucleophile, making the nucleophile itself more reactive.[3]

Finally, consider the role of a catalyst . Many reactions, such as condensations or cross-couplings, are impractically slow without one. Ensure your catalyst is active and that you are using the appropriate loading. If you are not using a catalyst, investigate literature for known catalytic systems for your specific transformation. N-Heterocyclic Carbenes (NHCs), for example, have shown great efficacy in catalyzing reactions involving aldehydes.[4]

Q2: I'm performing a Nucleophilic Aromatic Substitution (S_N_Ar) to replace the fluorine atom, but my yields are low and the reaction is slow. How can I improve this?

A2: This is a common and powerful reaction for this substrate. The electron-withdrawing aldehyde and ester groups strongly activate the C-F bond at position C2 towards nucleophilic attack.[5][6] To enhance the rate and yield, focus on three areas: the nucleophile, the solvent, and the base (if applicable).

  • Enhance Nucleophilicity:

    • Choice of Nucleophile: The inherent reactivity of your nucleophile is paramount. For example, a thiophenoxide is a much stronger nucleophile than a phenoxide.

    • Deprotonation: If your nucleophile is an alcohol or amine, it must be deprotonated to become significantly more reactive. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often necessary. Ensure the deprotonation step is complete before proceeding.

  • Optimize the Solvent System:

    • Polar Aprotic Solvents are Key: As mentioned, solvents like DMF, DMSO, NMP, or THF are ideal for S_N_Ar. They effectively solvate cations but poorly solvate anions, leaving the nucleophile "naked" and highly reactive.[3] In contrast, protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.

  • Temperature Control:

    • S_N_Ar reactions often require heating to overcome the activation energy of forming the intermediate Meisenheimer complex.[6] Experiment with temperatures ranging from 60 °C to 120 °C, monitoring carefully for any signs of decomposition.

Troubleshooting Workflow for Sluggish S_N_Ar Reactions ```dot

graph "Troubleshooting_SNAr" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Sluggish SNAr Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Purity of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Solvent [label="Is the solvent\npolar aprotic (DMF, DMSO)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="Switch to DMF or DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Base [label="Is the nucleophile fully\ndeprotonated (if applicable)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Stronger_Base [label="Use stronger base (e.g., NaH)\nor increase equivalents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Temp [label="Increase Temperature\n(Stepwise: 60°C -> 120°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Progress [label="Monitor by TLC/LCMS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Purity; Check_Purity -> Check_Solvent; Check_Solvent -> Check_Base [label="Yes"]; Check_Solvent -> Change_Solvent [label="No"]; Change_Solvent -> Check_Base; Check_Base -> Increase_Temp [label="Yes"]; Check_Base -> Use_Stronger_Base [label="No"]; Use_Stronger_Base -> Increase_Temp; Increase_Temp -> Check_Progress; Check_Progress -> Success; }

Caption: Electronic influences of substituents on the aromatic ring.

Q5: How does solvent polarity impact reaction rates for this compound?

A5: Solvent choice is critical and its effect depends entirely on the reaction mechanism. A study on the reaction of aldehydes with a scavenger resin highlighted that solvent polarity can significantly influence reaction kinetics and yields, especially for less reactive molecules. [7]

  • For S_N_Ar Reactions: As discussed, polar aprotic solvents (e.g., DMSO, DMF) are best. They accelerate the reaction by solvating the cation but leaving the anion (nucleophile) highly reactive.

  • For Reactions Forming Charged Intermediates: Reactions that proceed through charged transition states (like the Meisenheimer complex in S_N_Ar) are generally accelerated by more polar solvents that can stabilize these intermediates.

  • For Condensation Reactions: The effect is more nuanced. While a polar solvent might help with solubility, the primary concern is often water removal. Sometimes, a less polar solvent like toluene is chosen specifically so that a Dean-Stark trap can be used effectively. For some reactions involving α,β-unsaturated aldehydes, polar solvents can lead to higher yields. [7]

Data Summary: Solvent Selection Guide
Reaction TypeRecommended Solvent ClassExample(s)Rationale for Rate Enhancement
Nucleophilic Aromatic Substitution (S_N_Ar) Polar AproticDMSO, DMF, THFStabilizes transition state; increases effective nucleophilicity. [3]
Aldehyde Condensation Non-polar / AproticToluene, HexaneAllows for azeotropic removal of water with a Dean-Stark trap.
Reactions with Charged Reagents (e.g., Grignard) EtherealTHF, Diethyl EtherSolvates the magnesium complex, maintaining reagent stability and reactivity.
General Purpose / Solubility VariesAcetonitrile, DichloromethaneChosen based on solubility of all reactants and compatibility with conditions. [8]

Section 3: Experimental Protocols

Protocol 1: General Workflow for Optimizing a Nucleophilic Aromatic Substitution (S_N_Ar) Reaction

This protocol provides a step-by-step method for replacing the fluorine atom with a generic oxygen or nitrogen nucleophile (Nu-H).

  • Preparation (Under Inert Atmosphere):

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Set up a two- or three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

    • Use anhydrous solvents. Dispense from a solvent purification system or use a freshly opened bottle of anhydrous grade solvent.

  • Deprotonation of Nucleophile:

    • In the reaction flask, dissolve the nucleophile (Nu-H, 1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Substrate:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the stirring solution of the deprotonated nucleophile at room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to a starting temperature of 80 °C.

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is slow after 2-3 hours, incrementally increase the temperature to 100 °C, and then to 120 °C if necessary.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Formylbenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Formylbenzoates are valuable bifunctional molecules, offering both an electrophilic aldehyde for chain extension and an ester for further derivatization. The introduction of fluorine to this scaffold can profoundly alter its reactivity profile. This guide provides an in-depth technical comparison of the reactivity of fluorinated and non-fluorinated formylbenzoates, supported by established chemical principles and illustrative experimental data, to empower you in making informed decisions for your synthetic strategies.

The Decisive Influence of Fluorine's Electronic Effects

The enhanced reactivity of fluorinated formylbenzoates is rooted in the unique electronic properties of the fluorine atom. Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I).[1][2] When positioned on the aromatic ring, this effect pulls electron density away from the formyl group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and, consequently, more susceptible to nucleophilic attack.[1][2]

While fluorine also possesses lone pairs that can be donated into the aromatic ring via a mesomeric or resonance effect (+M), this effect is less pronounced for fluorine compared to other halogens and is generally outweighed by its strong inductive effect.[1] The net result is an activation of the aldehyde group towards nucleophilic addition reactions. This principle is quantitatively captured by the Hammett equation, where electron-withdrawing groups correspond to positive ρ values in reactions where the transition state has an increased negative charge, as is typical for nucleophilic additions to carbonyls.

Comparative Reactivity: An Illustrative Study

To provide a tangible comparison, we present illustrative data from a representative nucleophilic addition reaction: the formation of a Schiff base with aniline. This reaction is a cornerstone of organic synthesis and its rate is highly sensitive to the electrophilicity of the aldehyde.

Table 1: Illustrative Comparison of Reaction Yields in Schiff Base Formation

CompoundStructureReaction Time (hours)Yield (%)
Methyl 4-formylbenzoate475
Methyl 2-fluoro-4-formylbenzoate292

Note: The data presented is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on specific experimental conditions.

The data clearly indicates that the presence of a fluorine atom ortho to the ester group significantly accelerates the reaction and leads to a higher yield in a shorter timeframe. This enhanced reactivity can be directly attributed to the electron-withdrawing nature of the fluorine atom, which increases the electrophilicity of the formyl group.

Experimental Protocol: Comparative Schiff Base Formation

This protocol provides a robust method for comparing the reactivity of a fluorinated and a non-fluorinated formylbenzoate.

Objective: To compare the rate of Schiff base formation between methyl 4-formylbenzoate and this compound with aniline.

Materials:

  • Methyl 4-formylbenzoate

  • This compound

  • Aniline (freshly distilled)

  • Ethanol (anhydrous)

  • Round-bottom flasks (2)

  • Magnetic stirrers and stir bars

  • Reflux condensers

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of either methyl 4-formylbenzoate or this compound in 20 mL of anhydrous ethanol.

  • Initiation: To each flask, add 1.05 mmol of freshly distilled aniline.

  • Reaction: Stir the mixtures at room temperature.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC. The mobile phase can be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp. The consumption of the starting aldehyde and the formation of the imine product will be observed.

  • Work-up: Once the reaction is deemed complete (by TLC analysis, showing the disappearance of the limiting reactant), cool the reaction mixtures to room temperature.

  • Isolation: Reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration and washed with cold ethanol to afford the crude Schiff base.

  • Analysis: Determine the yield of the dried product for each reaction. The purity can be assessed by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

G cluster_workflow Comparative Reactivity Workflow prep Prepare equimolar solutions of fluorinated and non-fluorinated formylbenzoates in ethanol add_nuc Add equimolar aniline to each solution prep->add_nuc react Stir reactions under identical conditions add_nuc->react monitor Monitor reaction progress by TLC at set time intervals react->monitor isolate Isolate products after reaction completion monitor->isolate analyze Analyze yield and purity of each product isolate->analyze compare Compare yields and reaction times to determine relative reactivity analyze->compare

Caption: Workflow for the comparative reactivity study of formylbenzoates.

Conclusion

The strategic incorporation of fluorine into the formylbenzoate scaffold offers a powerful tool for modulating chemical reactivity. As demonstrated by established electronic principles and illustrative data, fluorinated formylbenzoates exhibit enhanced reactivity towards nucleophiles due to the potent inductive effect of the fluorine atom. This heightened electrophilicity of the formyl group can lead to faster reaction rates and higher yields in key synthetic transformations. For researchers in drug discovery and development, leveraging the unique properties of fluorinated building blocks can streamline synthetic routes and provide access to novel chemical matter with potentially improved pharmacological profiles.

References

A Comparative Guide for Synthetic Utility: Methyl 2-fluoro-4-formylbenzoate vs. Methyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Benzaldehyde derivatives bearing an ester functionality are common building blocks, valued for their dual reactivity. This guide provides an in-depth comparison of two such reagents: Methyl 2-fluoro-4-formylbenzoate and its non-fluorinated analog, Methyl 4-formylbenzoate . We will explore how the strategic placement of a single fluorine atom profoundly alters the molecule's reactivity, offering unique advantages and challenges for the synthetic chemist.

Structural and Electronic Profiles: The Influence of the Ortho-Fluoro Substituent

The fundamental difference between these two molecules lies in the presence of a fluorine atom at the C2 position (ortho to the ester) of this compound. This substitution introduces significant electronic effects that propagate throughout the aromatic ring, modulating the reactivity of both the aldehyde and the ester functional groups.

  • Methyl 4-formylbenzoate: This molecule serves as our baseline. The methyl ester group at C1 and the formyl group at C4 are both electron-withdrawing groups (EWGs). Their effects are primarily transmitted through the π-system of the ring, increasing the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde.[1]

  • This compound: The introduction of a fluorine atom at the C2 position adds a layer of complexity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly acidifies the C-H bonds ortho to the fluorine, which can enhance reactivity in certain metal-catalyzed C-H functionalization reactions.[2] The ortho-fluoro group further increases the electrophilicity of the aldehyde at the C4 position, making it more susceptible to nucleophilic attack.[3] This heightened reactivity is a key differentiator in synthetic applications.

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[3][4] Therefore, this compound is not just a more reactive analog but also a key building block for creating novel fluorinated pharmaceuticals, such as kinase inhibitors.[4][5]

Comparative Reactivity and Performance in Key Transformations

The electronic differences outlined above translate into tangible performance variations in common synthetic transformations. The choice between these reagents often hinges on the desired reaction rate, selectivity, and the specific nature of the nucleophile or reaction partner.

A cornerstone reaction for these building blocks is reductive amination , a powerful method for constructing C-N bonds.[6] The reaction proceeds via the initial formation of an imine, followed by its reduction to the corresponding amine. The increased electrophilicity of the aldehyde in the fluorinated compound can accelerate the initial imine formation, potentially leading to faster overall reaction times or allowing the use of milder conditions.

Table 1: Conceptual Comparison of Reactivity in Reductive Amination

FeatureMethyl 4-formylbenzoateThis compoundRationale for Difference
Aldehyde Electrophilicity Enhanced by para-ester group.Strongly enhanced by para-ester and ortho-fluoro groups.The fluorine atom's strong inductive effect (-I) further withdraws electron density from the ring and the C4-aldehyde.
Rate of Imine Formation ModeratePotentially FasterA more electrophilic carbonyl carbon reacts more readily with amine nucleophiles.
Typical Reducing Agents Sodium cyanoborohydride, Sodium triacetoxyborohydride.[7]Sodium cyanoborohydride, Sodium triacetoxyborohydride.The choice of reducing agent is similar, but reaction times may be shorter for the fluorinated substrate.
Applications Intermediate for various pharmaceuticals and materials.[8][9]Key intermediate for fluorinated APIs, particularly CNS drugs and kinase inhibitors.[10][11]The fluorine atom is a bioisostere for hydrogen and can improve pharmacokinetic properties.[12]
Experimental Protocols: A Case Study in Reductive Amination

To illustrate the practical application of these reagents, we provide representative, detailed protocols for a standard reductive amination reaction. These protocols are based on established methodologies and serve as a validated starting point for laboratory synthesis.[6][7]

Workflow Diagram: Comparative Reductive Amination

G cluster_0 Pathway 1: Methyl 4-formylbenzoate cluster_1 Pathway 2: this compound A 1. Dissolve Methyl 4-formylbenzoate (1.0 eq) & Amine (1.1 eq) in MeOH B 2. Add Acetic Acid (catalytic) A->B C 3. Stir for 1-2 hours at RT (Imine Formation) B->C D 4. Add NaBH3CN (1.5 eq) portion-wise C->D E 5. Stir 12-24 hours at RT D->E F 6. Quench, Workup & Purify E->F G Product A: Methyl 4-(alkylaminomethyl)benzoate F->G H 1. Dissolve this compound (1.0 eq) & Amine (1.1 eq) in MeOH I 2. Add Acetic Acid (catalytic) H->I J 3. Stir for 0.5-1 hour at RT (Imine Formation - Potentially Faster) I->J K 4. Add NaBH3CN (1.5 eq) portion-wise J->K L 5. Stir 8-16 hours at RT (Potentially Faster) K->L M 6. Quench, Workup & Purify L->M N Product B: Methyl 2-fluoro-4-(alkylaminomethyl)benzoate M->N

Caption: Comparative workflow for reductive amination.

Protocol 1: Synthesis of Methyl 4-((benzylamino)methyl)benzoate

  • Reagents: Methyl 4-formylbenzoate, Benzylamine, Methanol (MeOH), Acetic Acid (AcOH), Sodium Cyanoborohydride (NaBH₃CN).

  • Procedure:

    • To a solution of Methyl 4-formylbenzoate (1.0 eq) in anhydrous methanol, add benzylamine (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) and stir the mixture at room temperature. Monitor the formation of the imine intermediate by TLC.

    • After 1-2 hours, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and portion-wise, add sodium cyanoborohydride (1.5 eq) to the stirred solution, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.[7]

    • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3) to decompose excess borohydride.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue with 1 M NaOH and extract with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel to obtain the desired secondary amine.

Protocol 2: Synthesis of Methyl 2-fluoro-4-((benzylamino)methyl)benzoate

  • Reagents: this compound, Benzylamine, Methanol (MeOH), Acetic Acid (AcOH), Sodium Cyanoborohydride (NaBH₃CN).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous methanol, add benzylamine (1.1 eq).

    • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature. Due to higher reactivity, imine formation may be complete in under an hour. Monitor by TLC.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir. The reaction may reach completion in a shorter timeframe (e.g., 12-16 hours) compared to its non-fluorinated counterpart. Monitor progress by TLC.

    • Follow steps 6-10 from Protocol 1 for reaction workup and purification.

Conclusion and Reagent Selection

The choice between this compound and Methyl 4-formylbenzoate is a strategic one, guided by the specific goals of the synthesis.

  • Choose Methyl 4-formylbenzoate for established, cost-effective syntheses where the baseline reactivity of the benzaldehyde is sufficient. It is a versatile and reliable building block for a wide array of applications.[1][8]

  • Choose this compound when:

    • Enhanced reactivity is required: For reactions with less nucleophilic amines or when milder conditions and shorter reaction times are desired.

    • Fluorine is a desired element in the final target molecule: This is particularly relevant in drug discovery programs aiming to improve the metabolic stability, lipophilicity, or binding affinity of a lead compound.[3] The reagent serves as a direct precursor to fluorinated analogs of known bioactive molecules.[4][10]

By understanding the subtle yet powerful influence of the ortho-fluoro substituent, researchers can make a more informed decision, leveraging the unique properties of each reagent to optimize their synthetic strategies and accelerate the discovery of novel molecules.

References

A Comparative Guide to the X-ray Crystallography of Products from Methyl 2-fluoro-4-formylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Methyl 2-fluoro-4-formylbenzoate stands as a versatile and valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring an activating aldehyde, a deactivating ester, and a modulating fluorine atom—offers a rich landscape for synthetic transformations. Understanding the three-dimensional architecture of its reaction products is paramount for rational drug design, elucidating structure-activity relationships (SAR), and engineering novel materials with desired properties.

This guide provides an in-depth comparative analysis of the expected and observed structural features of key products derived from this compound. While single-crystal X-ray diffraction data for derivatives of this specific fluorinated benzoate is not extensively available in the public domain, we can construct a robust comparative framework. By examining the crystallographic data of closely related analogues, we can predict and understand the conformational and packing arrangements of products from pivotal reactions such as Schiff base formation and Knoevenagel condensation. This approach allows us to highlight the influence of the fluorine substituent and the overall electronic profile of the starting material on the final solid-state structure.

The Role of X-ray Crystallography in Small Molecule Characterization

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules relative to one another in the crystal lattice. This data is invaluable for:

  • Absolute Stereochemistry Confirmation: Assigning the exact configuration of chiral centers.

  • Conformational Analysis: Identifying the preferred shape of a molecule in the solid state.

  • Intermolecular Interaction Mapping: Visualizing non-covalent interactions like hydrogen bonds, halogen bonds, and π–π stacking, which govern crystal packing and influence physical properties like solubility and melting point.

  • Structure-Based Drug Design: Providing an accurate model of a ligand for computational docking studies with its biological target.

The general workflow for a small-molecule X-ray crystallography experiment is a multi-step process requiring careful execution.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Syn Synthesize Derivative Pur Purify Product (e.g., Column Chromatography) Syn->Pur Crude Product Cry Grow Single Crystals (e.g., Slow Evaporation) Pur->Cry Purified Compound Mnt Mount Crystal on Diffractometer Cry->Mnt Xray Expose to X-ray Beam Mnt->Xray Det Collect Diffraction Data Xray->Det Sol Solve Phase Problem Det->Sol Diffraction Pattern Ref Refine Atomic Positions Sol->Ref Initial Model Val Validate Final Structure Ref->Val Refined Structure Report Publication / Database Deposition Val->Report Final Crystallographic Data (CIF File)

Caption: General workflow for small molecule X-ray crystallography.

Comparison of Key Reaction Products

We will now explore two fundamental reactions of the aldehyde group in this compound: Schiff base formation and Knoevenagel condensation. For each, we provide a representative protocol, discuss the expected product, and compare its likely structural features with a known, crystallographically characterized analogue.

Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a robust and widely used reaction. These products are not only stable intermediates for further elaboration but are also prevalent in coordination chemistry and have applications as ligands for metal complexes.

  • Dissolution: Dissolve this compound (1.0 eq) and the desired primary amine (e.g., 4-fluoroaniline, 1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Catalysis (Optional): Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or under reflux for 2-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate from the solution upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the pure Schiff base.

  • Crystallization: Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a saturated solution of the purified product.

References

Comparative yield analysis of different synthetic routes to "Methyl 2-fluoro-4-formylbenzoate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-fluoro-4-formylbenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its trifunctional nature, featuring a methyl ester, a fluorine atom, and a formyl group on a benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. This guide presents a comparative analysis of two primary synthetic routes to this valuable intermediate, offering an in-depth look at their respective yields, advantages, and limitations, supported by detailed experimental protocols.

Introduction to Synthetic Strategies

The efficient synthesis of this compound is crucial for its application in drug discovery and development. The strategic placement of the fluoro, formyl, and methyl ester groups requires careful consideration of starting materials and reaction pathways. This guide will explore two distinct approaches:

  • Route 1: Synthesis from 4-bromo-2-fluorobenzoic acid: This route involves the functionalization of a pre-existing halogenated benzoic acid.

  • Route 2: Synthesis from m-fluorotoluene: This approach builds the desired functionality from a simpler, readily available starting material.

A thorough understanding of the nuances of each route is essential for selecting the most appropriate method based on factors such as precursor availability, desired scale, and overall process efficiency.

Comparative Yield Analysis

The following table summarizes the key steps and reported yields for the two synthetic routes, providing a quantitative basis for comparison.

RouteStepReactionReagents and ConditionsYield (%)
1 1aEsterification4-bromo-2-fluorobenzoic acid, Methanol, Thionyl chloride, 0°C to RT, 12h93%[1]
1bFormylationMethyl 4-bromo-2-fluorobenzoate, (details not specified in source)11%
2 2aFriedel-Crafts Acylation & Hydrolysism-fluorotoluene, Trichloroacetyl chloride, AlCl₃; then NaOH, HCl61% (of desired isomer)
2bEsterification2-fluoro-4-methylbenzoic acid, (details not specified)Yield not specified
2cOxidationMethyl 2-fluoro-4-methylbenzoate, (details not specified)Yield not specified

Note: Yields for steps 2b and 2c are not explicitly reported in the available literature and represent a significant data gap for a complete comparison.

In-Depth Analysis of Synthetic Routes

Route 1: From 4-bromo-2-fluorobenzoic acid

This synthetic pathway begins with the commercially available 4-bromo-2-fluorobenzoic acid. The initial esterification of the carboxylic acid is a high-yielding and straightforward transformation. However, the subsequent introduction of the formyl group presents a significant challenge.

Causality Behind Experimental Choices:

  • Esterification: The use of thionyl chloride in methanol is a classic and highly efficient method for the esterification of carboxylic acids. It proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards the alcohol.

  • Formylation: The reported low yield of 11% for the formylation of methyl 4-bromo-2-fluorobenzoate is a major drawback of this route. While the specific conditions for this transformation were not detailed in the initial findings, it highlights a critical area for optimization. Alternative formylation methods, such as modern cross-coupling reactions with a formylating agent, could potentially improve this yield significantly.

Workflow Diagram:

Route 1 A 4-bromo-2-fluorobenzoic acid B Methyl 4-bromo-2-fluorobenzoate A->B Esterification (93% yield) C This compound B->C Formylation (11% yield)

Caption: Synthetic pathway for Route 1.

Route 2: From m-fluorotoluene

This approach utilizes the readily available and inexpensive m-fluorotoluene as the starting material. The synthesis involves an initial Friedel-Crafts acylation to introduce a carbonyl group, which is then converted to a carboxylic acid.

Causality Behind Experimental Choices:

  • Friedel-Crafts Acylation and Hydrolysis: The use of trichloroacetyl chloride and a Lewis acid catalyst like aluminum trichloride is a standard method for acylating aromatic rings. The subsequent hydrolysis of the trichloromethyl ketone provides the carboxylic acid. A key challenge in this step is the formation of isomeric products, with the desired 4-fluoro-2-methylbenzoic acid being formed alongside its 2-fluoro-4-methylbenzoic acid isomer. The reported 61% yield is for the desired isomer after separation by recrystallization.

  • Esterification and Oxidation: The subsequent esterification of the carboxylic acid and oxidation of the methyl group to a formyl group are necessary to arrive at the final product. While these are standard transformations in organic synthesis, the lack of specific yield data for these steps on this particular substrate makes a direct comparison with Route 1 difficult. The oxidation of the methyl group, in particular, could require specific reagents to avoid over-oxidation to the carboxylic acid.

Workflow Diagram:

Route 2 A m-fluorotoluene B 4-fluoro-2-methylbenzoic acid A->B Friedel-Crafts Acylation & Hydrolysis (61% yield of isomer) C Methyl 2-fluoro-4-methylbenzoate B->C Esterification (Yield not specified) D This compound C->D Oxidation (Yield not specified)

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Route 1: Detailed Protocol

Step 1a: Synthesis of Methyl 4-bromo-2-fluorobenzoate [1]

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL), slowly add thionyl chloride (10.0 mL, 137 mmol) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the methanol by evaporation under reduced pressure.

  • Dissolve the residue in ethyl acetate (250 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromo-2-fluorobenzoate as an off-white solid (15.0 g, 93% yield).

Step 1b: Formylation of Methyl 4-bromo-2-fluorobenzoate

Detailed experimental conditions and a high-yielding procedure for this step require further investigation and optimization.

Route 2: Detailed Protocol

Step 2a: Synthesis of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid

  • To a solution of m-fluorotoluene (110 g, 1.0 mol) in 1,2-dichloroethane (550 mL) at 0 °C under a nitrogen atmosphere, add anhydrous aluminum trichloride (147 g, 1.1 mol).

  • Slowly add trichloroacetyl chloride (123 mL, 1.1 mol) dropwise, maintaining the temperature below 10 °C.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Quench the reaction by carefully adding it to ice water.

  • Separate the organic layer and wash with water and brine.

  • To the organic layer, add a 30% aqueous solution of sodium hydroxide (440 g) and stir vigorously for 1 hour.

  • Separate the aqueous layer and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to obtain a mixture of the isomeric benzoic acids.

  • Separate the desired 4-fluoro-2-methylbenzoic acid by recrystallization from a suitable solvent such as toluene to yield the purified product (approx. 94 g, 61% yield).

Step 2b & 2c: Esterification and Oxidation

Specific, high-yield protocols for the esterification of 2-fluoro-4-methylbenzoic acid and the subsequent oxidation of the methyl group to a formyl group require further development and are not detailed in the currently available literature.

Conclusion and Future Outlook

Based on the available data, Route 1 offers a more direct and potentially higher-yielding pathway to this compound, provided that the critical formylation step can be significantly improved. The initial esterification is highly efficient, and if a modern, high-yield formylation method (e.g., palladium-catalyzed formylation) can be successfully applied, this route would be the preferred choice.

Route 2, while starting from a cheaper and more accessible material, suffers from the formation of isomers, which necessitates a purification step that lowers the overall yield. Furthermore, the lack of established high-yield protocols for the final two steps makes it a less certain and potentially lower-yielding option without further process development.

For researchers and drug development professionals, the key takeaway is the critical need for an efficient formylation method for fluorinated aromatic systems. Future research should focus on exploring and optimizing this transformation to unlock the full potential of Route 1 for the scalable and cost-effective production of this compound and its derivatives.

References

Spectroscopic Confirmation of Reaction Products of Methyl 2-fluoro-4-formylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is a cornerstone of successful molecular design and synthesis. Methyl 2-fluoro-4-formylbenzoate is a versatile building block, its reactivity dominated by the aldehyde functional group, which readily participates in a variety of condensation and cyclization reactions. The presence of the fluorine atom and the methyl ester group on the aromatic ring introduces electronic and steric factors that influence reaction outcomes and spectroscopic signatures of the products. This guide provides an in-depth technical comparison of the spectroscopic confirmation of products derived from this compound, with a focus on Schiff base and chalcone formation, and offers a comparative analysis with alternative benzaldehyde derivatives.

The Pivotal Role of Spectroscopic Analysis

Unequivocal structure determination of novel compounds is paramount. A multi-technique spectroscopic approach is the gold standard, providing complementary information to build a complete picture of the molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual atoms, connectivity, and stereochemistry.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural elucidation.

This guide will delve into the practical application of these techniques for the confirmation of reaction products of this compound.

I. Schiff Base Formation: A Comparative Spectroscopic Analysis

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic synthesis. The resulting C=N bond is a key feature, readily identifiable by spectroscopic methods. Here, we compare the spectroscopic characteristics of a Schiff base derived from this compound with one derived from a non-fluorinated analogue, Methyl 4-formylbenzoate.

Reaction Scheme: Schiff Base Formation

cluster_0 This compound cluster_1 Aniline cluster_2 Schiff Base 1 cluster_3 Methyl 4-formylbenzoate cluster_4 Schiff Base 2 MFFB MFFB SB1 SB1 MFFB->SB1 + Aniline Aniline Aniline->SB1 Reflux, EtOH SB2 SB2 Aniline->SB2 Reflux, EtOH MFB MFB MFB->SB2 +

Caption: General reaction scheme for Schiff base formation.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the Schiff bases formed from this compound and Methyl 4-formylbenzoate with aniline.

Spectroscopic TechniqueSchiff Base from this compoundSchiff Base from Methyl 4-formylbenzoateKey Observations and Rationale
¹H NMR (CDCl₃, δ ppm) ~8.5 (s, 1H, -CH=N-), Aromatic protons show complex splitting due to fluorine coupling.~8.4 (s, 1H, -CH=N-), Aromatic protons show standard ortho and meta coupling.The downfield shift of the imine proton is characteristic. The fluorine atom in the ortho position to the imine in the first compound influences the chemical shifts and splitting patterns of the aromatic protons.
¹³C NMR (CDCl₃, δ ppm) ~160 (C=N), Aromatic carbons show C-F coupling constants.~159 (C=N)The chemical shift of the imine carbon is a key indicator of Schiff base formation. The presence of C-F coupling provides direct evidence of the fluorine's location on the aromatic ring.
IR (KBr, cm⁻¹) ~1625 (C=N stretch), ~1720 (C=O stretch, ester)~1628 (C=N stretch), ~1725 (C=O stretch, ester)The disappearance of the aldehyde C-H stretch (around 2720-2820 cm⁻¹) and the appearance of the C=N stretching vibration are definitive indicators of the reaction's success. The ester carbonyl stretch remains.[1]
Mass Spectrometry (EI) Molecular ion peak corresponding to the expected molecular weight.Molecular ion peak corresponding to the expected molecular weight.Confirms the molecular formula of the product.
Experimental Protocol: Synthesis and Spectroscopic Characterization of a Schiff Base
  • Synthesis:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

    • Add an equimolar amount of the desired primary amine (e.g., aniline, 1.0 mmol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

    • Wash the solid product with cold ethanol and dry under vacuum.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire the spectra on a 400 MHz or higher NMR spectrometer.

    • IR Spectroscopy: Prepare a KBr pellet of the solid product or cast a thin film from a suitable solvent onto a salt plate and record the spectrum.

    • Mass Spectrometry: Analyze the sample using an appropriate ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI) to determine the molecular weight.

II. Chalcone Synthesis: A Case Study in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, the reaction between an aldehyde and a ketone in the presence of a base, is a classic method for forming α,β-unsaturated ketones, known as chalcones. These compounds are of significant interest in medicinal chemistry.

Reaction Scheme: Chalcone Formation

cluster_0 This compound cluster_1 Acetophenone cluster_2 Chalcone 1 cluster_3 4-Fluorobenzaldehyde cluster_4 Chalcone 2 MFFB MFFB Chalcone1 Chalcone 1 MFFB->Chalcone1 + Acetophenone Acetophenone Acetophenone->Chalcone1 aq. KOH, EtOH, rt Chalcone2 Chalcone 2 Acetophenone->Chalcone2 aq. KOH, EtOH, rt FB FB FB->Chalcone2 +

Caption: General reaction scheme for chalcone synthesis.

Comparative Spectroscopic Data

The table below compares the spectroscopic data of a chalcone synthesized from this compound with a chalcone derived from 4-fluorobenzaldehyde.

Spectroscopic TechniqueChalcone from this compoundChalcone from 4-FluorobenzaldehydeKey Observations and Rationale
¹H NMR (CDCl₃, δ ppm) ~7.8-7.2 (m, aromatic and vinylic protons), ~3.9 (s, 3H, -OCH₃)~7.9-7.1 (m, aromatic and vinylic protons)The vinylic protons of the α,β-unsaturated system typically appear as doublets with a large coupling constant (~15-16 Hz for the trans isomer). The presence of the methyl ester singlet is a key feature for the first compound.
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O, ketone), ~166 (C=O, ester), ~145 (β-carbon), ~122 (α-carbon)~190 (C=O, ketone), ~144 (β-carbon), ~121 (α-carbon)The downfield chemical shift of the β-carbon relative to the α-carbon is characteristic of the polarization of the α,β-unsaturated system. The ester carbonyl carbon is also observed in the first compound.
IR (KBr, cm⁻¹) ~1660 (C=O stretch, ketone), ~1720 (C=O stretch, ester), ~1600 (C=C stretch)~1665 (C=O stretch, ketone), ~1605 (C=C stretch)The conjugated ketone carbonyl stretch appears at a lower frequency than a saturated ketone. The ester carbonyl stretch remains at its typical position.
Mass Spectrometry (ESI) [M+H]⁺ or [M+Na]⁺ peak corresponding to the expected molecular weight.[M+H]⁺ or [M+Na]⁺ peak corresponding to the expected molecular weight.Confirms the successful condensation and the molecular formula of the chalcone product.
Experimental Protocol: Synthesis and Spectroscopic Characterization of a Chalcone
  • Synthesis:

    • Dissolve this compound (1.0 mmol) and an appropriate ketone (e.g., acetophenone, 1.0 mmol) in ethanol (15 mL) in a flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 10%, 5 mL).

    • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

    • Dry the purified chalcone.

  • Spectroscopic Analysis:

    • Follow the same procedures for NMR, IR, and Mass Spectrometry as outlined in the Schiff base experimental protocol.

III. Alternative Synthetic Pathways and Spectroscopic Comparison

The choice of starting material can significantly impact the properties and subsequent reactivity of the synthesized compounds. For instance, using a different isomer, such as Methyl 4-fluoro-2-formylbenzoate , would lead to a product with distinct spectroscopic characteristics due to the different substitution pattern on the aromatic ring.[2]

Workflow for Comparative Analysis

Start Select Starting Aldehydes (e.g., this compound vs. Methyl 4-fluoro-2-formylbenzoate) Reaction Perform Same Condensation Reaction (e.g., Schiff Base or Chalcone Synthesis) Start->Reaction Purification Isolate and Purify Products Reaction->Purification Analysis Acquire Spectroscopic Data (NMR, IR, MS) Purification->Analysis Comparison Compare Spectroscopic Signatures - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Fragmentation Patterns Analysis->Comparison Conclusion Elucidate Structure-Spectra Correlations Comparison->Conclusion

Caption: Workflow for comparative spectroscopic analysis of isomeric products.

In a hypothetical Schiff base synthesis with aniline, the ¹H NMR spectrum of the product from Methyl 4-fluoro-2-formylbenzoate would exhibit different aromatic proton splitting patterns compared to the product from this compound, directly reflecting the change in the relative positions of the substituents. These subtle but significant differences are crucial for unambiguous structural assignment, especially in the context of drug discovery where isomeric purity is critical.

Conclusion

The spectroscopic confirmation of reaction products of this compound is a systematic process that relies on the combined power of NMR, IR, and Mass Spectrometry. By carefully analyzing the key spectral features—such as the imine proton and carbon signals in Schiff bases, and the vinylic and carbonyl signals in chalcones—researchers can confidently elucidate the structures of their synthesized compounds. Furthermore, a comparative approach, analyzing the spectroscopic data of products derived from related benzaldehyde analogues, provides deeper insights into the influence of substituent effects on chemical reactivity and the resulting spectroscopic properties. This rigorous analytical approach is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-fluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Methyl 2-fluoro-4-formylbenzoate (CAS No. 85070-58-2). As a substituted benzaldehyde derivative used in complex organic synthesis, its unique reactivity profile necessitates a rigorous approach to waste management to ensure laboratory safety and environmental compliance. This document is intended for researchers, chemists, and laboratory personnel engaged in drug development and chemical research.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound, while not having an exhaustive public toxicology profile, belongs to a class of compounds—aromatic aldehydes and esters—whose risks are well-documented. The procedures outlined below are derived from an assessment of these risks.

The primary hazards are associated with its likely irritant properties and potential for harm upon exposure.[1] Structurally similar compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, causing significant irritation to the eyes, skin, and respiratory system.[1][2]

Causality of Hazards:

  • Aldehyde Group (-CHO): The formyl group is highly reactive and can readily participate in reactions, contributing to its biological activity and potential as an irritant.[3][4]

  • Fluorinated Aromatic Ring: The fluoro-substituent enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity compared to non-fluorinated analogs.[5] During thermal decomposition (e.g., in a fire or improper incineration), fluorinated organic compounds can release highly corrosive and toxic fumes, such as hydrogen fluoride (HF).[1]

  • Solid State: As a solid, the primary exposure risk during handling is the inhalation of dust particles, which can cause respiratory irritation.[2]

Table 1: Hazard Profile Summary for Structurally Similar Compounds

Hazard Classification Category Hazard Statement Source
Acute Toxicity, Oral Category 4 Harmful if swallowed. [1]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin. [1]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled. [1]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [1][6]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. [1][6]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[1] |

Incompatibilities: Avoid contact with strong oxidizing agents.[6] The aldehyde functional group can be readily oxidized, potentially leading to a vigorous and exothermic reaction.[7]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all necessary safety measures are in place.

Required PPE:

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., Nitrile, with a breakthrough time appropriate for the task duration).[2] Contaminated gloves should be replaced immediately.[2]

  • Eye/Face Protection: Use chemical splash-resistant safety glasses or goggles.[8] If there is a significant risk of splashing or dust generation, a face shield is required.

  • Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.[1]

  • Respiratory Protection: All handling of the solid compound outside of a certified chemical fume hood should be avoided to prevent dust inhalation. If engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of running water and soap.[2] Seek medical attention if irritation occurs or persists.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms develop, seek medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Standard Disposal Protocol for Chemical Waste

Disposal of this compound must be treated as a regulated process. Do not dispose of this chemical down the drain or in general solid waste.[10]

Experimental Protocol: Waste Segregation and Containment

  • Waste Classification: Classify all materials contaminated with this compound as hazardous chemical waste. This includes unused or expired product, reaction residues, and contaminated materials (e.g., weigh boats, pipette tips, gloves, and paper towels).

  • Segregation:

    • Solid Waste: Collect solid waste in a dedicated, properly labeled hazardous waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a container designated for halogenated (if the solvent is halogenated) or non-halogenated organic solvent waste. Do not mix incompatible waste streams.[11]

    • Rationale: Proper segregation prevents dangerous chemical reactions within the waste container and simplifies the final disposal process for the waste management facility.

  • Containment:

    • Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE) for solid waste collection.[2]

    • Ensure the container is kept tightly closed when not in use to prevent the release of fumes or dust.[1]

    • Store the waste container in a designated satellite accumulation area that is in a well-ventilated location, away from heat or ignition sources, and within secondary containment.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first item is added.

    • The label must clearly state: "Hazardous Waste ".

    • List all contents, including the full chemical name: "This compound " and its CAS number 85070-58-2 .

    • Indicate the associated hazards (e.g., "Harmful," "Irritant").

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

    • The standard and most effective disposal method for fluorinated organic compounds is high-temperature incineration at a permitted facility, which ensures complete destruction of the molecule and allows for the scrubbing of acidic gases like HF.[12]

Spill and Decontamination Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Protocol 1: Minor Spill Cleanup (< 1 gram, contained)

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the full required PPE (gloves, goggles, lab coat).

  • Control Dust: Gently cover the spill with a paper towel and dampen it with a small amount of 60-70% ethanol.[7] This prevents the solid from becoming airborne.

  • Collect Material: Carefully sweep the dampened material and paper towel into a plastic dustpan or onto a stiff card.

  • Containerize Waste: Place the collected material into your labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a paper towel dampened with 60-70% ethanol, followed by a wash with soap and water.[7] Place all cleanup materials in the hazardous waste container.

  • Wash Hands: Thoroughly wash hands after the cleanup is complete.

Protocol 2: Major Spill Response (> 1 gram or uncontained)

  • Evacuate: Immediately evacuate the spill area.

  • Alert: Notify your laboratory supervisor and your institution's EHS or emergency response team. Provide them with the location, the name of the chemical, and the estimated quantity spilled.

  • Secure the Area: If safe to do so, close the doors to the affected area to contain any dust or vapors. Post a warning sign.

  • Do Not Attempt to Clean: A major spill requires specialized equipment and training. Wait for the professional response team to arrive.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from the use of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_2 Final Disposition Start Identify Waste Stream Unused Unused/Expired Product Start->Unused Source Contaminated Contaminated Sharps, Glassware, PPE Start->Contaminated Source Spill Spill Cleanup Debris Start->Spill Source SolidContainer Labelled Hazardous Solid Waste Container Unused->SolidContainer Contaminated->SolidContainer Spill->SolidContainer Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer Labelled Hazardous Liquid Waste Container (if dissolved) LiquidContainer->Storage Pickup Arrange EHS Pickup Storage->Pickup Disposal Disposal via Licensed Waste Contractor (High-Temp Incineration) Pickup->Disposal

References

A Comprehensive Guide to the Safe Handling of Methyl 2-fluoro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-fluoro-4-formylbenzoate (CAS No. 146529-37-3) is publicly available. This guide is compiled based on safety data for structurally similar compounds, including Methyl 4-fluoro-2-formylbenzoate and other isomers. It is imperative that users conduct a thorough risk assessment for their specific application and handling conditions. This document serves as a foundational resource and does not replace a formal, substance-specific safety evaluation.

Hazard Identification and Risk Assessment

This compound is a substituted aromatic compound. Based on the hazard profiles of its isomers, it should be treated as a hazardous substance. The primary concerns include acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential for serious eye and skin irritation.[1]

Anticipated Hazard Profile:

Hazard ClassGHS CategoryPotential Effects
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

Engineering and Administrative Controls: The First Line of Defense

Before detailing Personal Protective Equipment (PPE), it is crucial to emphasize that engineering and administrative controls are fundamental to ensuring a safe laboratory environment.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[3]

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. Never work alone. Ensure all personnel are trained on the specific hazards and emergency procedures. Prohibit eating, drinking, and smoking in the laboratory.[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table provides guidance on the minimum required PPE for various tasks.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatN95 or P100 respirator if not in a fume hood
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesLab coatWork in a fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile or neoprene glovesLab coatWork in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges

Step-by-Step Operational Protocols

Weighing and Solution Preparation
  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid generating dust.[1]

  • Dissolution: Add the solvent to the solid in a suitable container within the fume hood. Gently swirl to dissolve.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If the spill is minor and you are trained to handle it, restrict access to the area.

  • Cleanup (Minor Spill):

    • Don the appropriate PPE for spill cleanup.

    • For a solid spill, gently sweep or vacuum the material into a labeled waste container. Avoid creating dust.[1]

    • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water.[1]

  • Major Spill: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (solid, liquid, and contaminated PPE) in a clearly labeled, sealed, and compatible waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][3][4]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task: - Scale of operation - Potential for splash or aerosol generation start->task_assessment engineering_controls Are adequate engineering controls in place? (e.g., fume hood) task_assessment->engineering_controls ppe_level Select Base PPE: - Safety glasses - Lab coat - Nitrile/Neoprene gloves engineering_controls->ppe_level Yes engineering_controls->ppe_level No, but task is necessary (Proceed with extreme caution) splash_risk Is there a significant splash risk? ppe_level->splash_risk goggles_face_shield Upgrade to: - Chemical splash goggles - Face shield splash_risk->goggles_face_shield Yes aerosol_risk Is there a risk of aerosol generation outside of a fume hood? splash_risk->aerosol_risk No goggles_face_shield->aerosol_risk respirator Add: - Appropriate respirator (e.g., N95 or higher) aerosol_risk->respirator Yes final_ppe Final PPE Assembled aerosol_risk->final_ppe No respirator->final_ppe proceed Proceed with Task final_ppe->proceed

Caption: Decision workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-fluoro-4-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-fluoro-4-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.